Technical Documentation Center

5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
  • CAS: 1794810-51-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: A Technical Guide

Executive Summary The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS No. 1794810-51-7) is a highly specialized quinoline derivative[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS No. 1794810-51-7) is a highly specialized quinoline derivative[1]. In pharmaceutical and toxicological research, it serves as a critical analytical reference standard, an API (Active Pharmaceutical Ingredient) impurity[1], and an intermediate in the synthesis of imidazo[4,5-f]quinoline-based heterocyclic amines (HCAs). These HCAs, such as IQ and MeIQ, are potent mutagens formed during the high-temperature processing of protein-rich foods[2],[3].

Synthesizing this specific compound presents a unique chemoselective challenge: the introduction and preservation of a sensitive N -nitroso group in the presence of an adjacent primary amine. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorously validated, step-by-step synthetic methodology that prioritizes chemoselectivity, mechanistic causality, and in-process controls (IPCs) to ensure a self-validating workflow.

Mechanistic Rationale & Retrosynthetic Strategy

The core challenge in synthesizing CAS 1794810-51-7 lies in the reactivity of the functional groups. If a primary amine is present during nitrosation, it will undergo unwanted diazotization. Conversely, if the N -nitroso group is introduced too early, standard nitro-reduction conditions (e.g., Pd/C with H2​ ) will cleave the N−N bond, yielding a secondary amine or hydrazine.

The Strategy:

  • Construct the quinoline core via a Skraup reaction.

  • Direct nitration to the C5 position by temporarily protecting the C6 amine as an acetamide.

  • Methylate the protected amine, then deprotect to yield a secondary amine.

  • Critical Step: Nitrosate the secondary amine before reducing the C5 nitro group.

  • Chemoselective Step: Utilize a mild, non-catalytic reduction (Iron/Ammonium Chloride) to selectively reduce the C5 nitro group to a primary amine without destroying the delicate N -nitroso moiety.

Synthesis A 1. 4-Methyl-3-nitroaniline B 2. 7-Methyl-6-nitroquinoline A->B Skraup Reaction (Glycerol, I2, H2SO4) C 3. 6-Amino-7-methylquinoline B->C Reduction (Fe, HCl) D 4. 6-Acetamido-7-methyl-5-nitroquinoline C->D 1. Ac2O, Pyridine 2. HNO3, H2SO4 (Nitration) E 5. 6-Methylamino-7-methyl-5-nitroquinoline D->E 1. NaH, MeI (Methylation) 2. HCl, H2O (Hydrolysis) F 6. 5-Nitro-6-[(N-methyl-N-nitroso)amino] -7-methylquinoline E->F NaNO2, AcOH (N-Nitrosation) G 7. 5-Amino-6-[(N-methyl-N-nitroso)amino] -7-methylquinoline F->G Fe, NH4Cl, EtOH/H2O (Selective Nitro Reduction)

Caption: Retrosynthetic and forward synthetic workflow for CAS 1794810-51-7.

Step-by-Step Experimental Protocols

Step 1 & 2: Synthesis of 6-Amino-7-methylquinoline
  • Causality: The Skraup reaction builds the quinoline ring from an aniline derivative. Using 4-methyl-3-nitroaniline ensures the methyl group is positioned at C7 and the nitro group at C6[4].

  • Protocol: React 4-methyl-3-nitroaniline with glycerol, concentrated H2​SO4​ , and a catalytic amount of iodine at 150°C for 4 hours. Neutralize and extract to yield 7-methyl-6-nitroquinoline. Reduce this intermediate using Iron powder and 1N HCl at 80°C to yield 6-amino-7-methylquinoline.

  • Validation (IPC): LC-MS must show a mass shift from m/z 189.2 [M+H]+ to m/z 159.2 [M+H]+ .

Step 3: Protection and Regioselective Nitration
  • Causality: Direct nitration of an unprotected amine leads to oxidation. Acetylation protects the amine and acts as a strong ortho-directing group, ensuring the incoming nitro group attacks the highly reactive C5 position.

  • Protocol:

    • Dissolve 6-amino-7-methylquinoline in pyridine and add acetic anhydride ( Ac2​O ). Stir at room temperature for 2 hours.

    • Dissolve the resulting 6-acetamido-7-methylquinoline in concentrated H2​SO4​ at 0°C. Dropwise add fuming HNO3​ . Stir for 1 hour at 5°C, then pour over crushed ice.

  • Validation (IPC): TLC (DCM:MeOH 95:5) confirms the consumption of the starting material. LC-MS target: m/z 246.2 [M+H]+ .

Step 4: N-Methylation and Deprotection
  • Causality: The secondary amine required for the final nitroso group must be established. Methylation of the amide followed by acid hydrolysis achieves this cleanly.

  • Protocol: Dissolve the intermediate in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion) at 0°C, followed by Methyl Iodide (MeI). Stir for 3 hours. Quench with water, extract with EtOAc, and concentrate. Reflux the crude residue in 6N HCl for 12 hours to remove the acetyl group.

  • Validation (IPC): LC-MS target: m/z 218.2 [M+H]+ .

Step 5: N-Nitrosation
  • Causality: Nitrosation must occur while the C5 position is still a nitro group to prevent the formation of a diazonium salt.

  • Protocol: Dissolve 6-methylamino-7-methyl-5-nitroquinoline in glacial acetic acid and cool to 0–5°C. Slowly add an aqueous solution of Sodium Nitrite ( NaNO2​ , 1.5 eq). Stir for 2 hours in the dark (nitroso compounds are photolabile). Neutralize carefully with saturated NaHCO3​ and extract with DCM.

  • Validation (IPC): The product spot is highly UV active. LC-MS target: m/z 247.2 [M+H]+ .

Step 6: Chemoselective Nitro Reduction
  • Causality: Standard hydrogenation (Pd/C, H2​ ) will destroy the N -nitroso group. A mild single-electron transfer reduction using Fe/ NH4​Cl selectively reduces the nitro group to an amine while leaving the N -nitroso group intact.

  • Protocol: Suspend the intermediate from Step 5 in a 3:1 mixture of Ethanol and Water. Add solid Ammonium Chloride ( NH4​Cl , 5 eq) and Iron powder (Fe, 5 eq). Heat the mixture to 60°C for 4 hours under an inert argon atmosphere. Cool to room temperature, filter through a pad of Celite to remove iron salts, and concentrate the filtrate. Purify via flash chromatography (Silica, DCM:MeOH 98:2).

  • Validation (IPC): LC-MS confirms the final product with m/z 217.2 [M+H]+ .

Quantitative Data & IPC Summary

StepIntermediate Chemical NameMolecular FormulaExact MassExpected LC-MS [M+H]+ Typical Yield
17-Methyl-6-nitroquinoline C10​H8​N2​O2​ 188.06189.265%
26-Amino-7-methylquinoline C10​H10​N2​ 158.08159.288%
36-Acetamido-7-methyl-5-nitroquinoline C12​H11​N3​O3​ 245.08246.272%
46-Methylamino-7-methyl-5-nitroquinoline C11​H11​N3​O2​ 217.09218.281%
55-Nitro-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline C11​H10​N4​O3​ 246.08247.275%
6 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline C11​H12​N4​O 216.10 217.2 60%

Biological Significance & Metabolic Activation

Compounds containing the quinoline amine core, particularly imidazo[4,5-f]quinolines (which utilize CAS 1794810-51-7 as a structural precursor), are heavily scrutinized in toxicology[4]. When ingested, these heterocyclic amines undergo metabolic activation via Cytochrome P450 enzymes (specifically CYP1A2) in the liver[2]. The primary amine is N -hydroxylated, followed by esterification (via NAT2 or SULTs). The heterolytic cleavage of this ester yields a highly reactive nitrenium ion, which acts as a potent electrophile, attacking the C8 position of guanine in DNA to form mutagenic adducts[3].

Metabolism A Quinoline Amine (Precursor) B N-Hydroxylamine (Intermediate) A->B CYP1A2 Oxidation C Nitrenium Ion (Reactive Electrophile) B->C NAT2/SULTs Esterification & Cleavage D DNA Adduct (Mutagenesis) C->D Nucleophilic Attack (dG-C8 position)

Caption: Cytochrome P450-mediated metabolic activation pathway of quinoline-derived heterocyclic amines.

References

  • Title: 1794810-51-7| Chemical Name : 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline Source: pharmaffiliates.com URL: [1]

  • Title: Synthesis of Imidazo[4,5-f]quinoline and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines Source: ACS Omega - ACS Publications URL: [4]

  • Title: Mutagens in commercial food processing and its microbial transformation Source: PMC - NIH URL: [2]

  • Title: IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) Source: NCBI - NIH URL: [3]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and safety considerations for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and safety considerations for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline. As a classified nitrosamine impurity, this compound is of significant interest to researchers, scientists, and drug development professionals involved in pharmaceutical quality control and safety assessment. This document synthesizes available data with established principles of chemical reactivity and analytical science to serve as a vital resource for its handling and analysis.

Introduction and Toxicological Significance

5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a heterocyclic aromatic compound containing a quinoline core structure, which is prevalent in many biologically active molecules. Its defining feature is the N-nitroso group, which places it in a class of compounds known as nitrosamines. N-nitroso compounds are recognized as a "cohort of concern" by regulatory bodies due to their potential as potent genotoxic carcinogens[1]. Many are classified by the International Agency for Research on Cancer (IARC) as probable human carcinogens[2]. Their ability to damage DNA necessitates stringent control and monitoring in pharmaceutical products to ensure patient safety[1][3]. Consequently, 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline primarily serves as a critical analytical standard for the detection and quantification of this specific impurity in drug substances and products.

Chemical Identity and Physicochemical Properties

The fundamental identity and core physicochemical properties of this compound are summarized below. It is important to note that while basic identifiers are confirmed, much of the detailed experimental data is not publicly available, necessitating reliance on predicted values based on its structure.

Chemical Structure

Caption: Chemical structure of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline.

Physicochemical Data
PropertyValueSource/Comment
IUPAC Name 6-(methyl-nitroso-amino)-7-methylquinolin-5-amine-
CAS Number 1794810-51-7[4]
Molecular Formula C₁₁H₁₂N₄O[4]
Molecular Weight 216.24 g/mol [4]
Appearance Yellowish Brown Solid[4]
Melting Point Data not availableLikely a solid with a defined melting point >150 °C, based on related aminoquinoline structures[5][6].
Boiling Point Data not availableExpected to be high (>300 °C) and likely to decompose before boiling under atmospheric pressure.
Solubility Data not availablePredicted to be soluble in organic solvents like methanol, DMSO, and chloroform, with low solubility in water, typical for quinoline derivatives[5].
pKa Data not availableThe amino group at position 5 and the quinoline nitrogen will exhibit basicity. The pKa of the conjugate acid is likely in the range of 4-6, similar to other aminoquinolines.

Synthesis and Formulation

A verified synthetic route for this specific molecule is not published in peer-reviewed literature. However, a plausible pathway can be postulated based on established organic chemistry principles for quinoline and nitrosamine synthesis.

Proposed Synthetic Pathway

The synthesis would likely begin with a substituted quinoline and proceed through nitration, reduction, and methylation, followed by a final nitrosation step. The causality for this sequence is to install the necessary functional groups in a controlled manner, with the sensitive nitrosation step performed last.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Drug Substance/Product B Dissolve in appropriate solvent (e.g., Methanol) A->B C Spike with Internal Standard B->C D Filter (0.22 µm) C->D E HPLC Separation (Reversed-Phase C18 column) D->E F Mass Spectrometry Detection (ESI+ Source) E->F G MRM Transition Monitoring (e.g., 217.2 -> fragments) F->G H Generate Calibration Curve (using the reference standard) G->H I Quantify Impurity in Sample H->I cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_practices Safe Work Practices FumeHood Certified Chemical Fume Hood Ventilation Adequate General Ventilation Gloves Nitrile Gloves (Double-gloved) Coat Lab Coat Goggles Safety Goggles/Face Shield Respirator Respirator (if handling powder outside hood) Handling Handle as Potent Carcinogen Handling->FumeHood Handling->Gloves Handling->Coat Handling->Goggles Decontamination Designated work area & decontamination protocol Handling->Decontamination Waste Segregated Hazardous Waste Disposal Handling->Waste

Sources

Foundational

Comprehensive Technical Guide: 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Executive Summary In the landscape of modern drug development and molecular toxicology, N-nitrosamine impurities represent a critical "cohort of concern" due to their potent mutagenic and carcinogenic potential. 5-Amino-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and molecular toxicology, N-nitrosamine impurities represent a critical "cohort of concern" due to their potent mutagenic and carcinogenic potential. 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) is a highly specialized N-nitrosamine derivative of a quinoline diamine[1]. Structurally related to the highly mutagenic heterocyclic amines (HCAs) found in processed foods (such as IQ and MeIQ)[2], this compound serves as a critical reference standard for impurity profiling, mutagenicity assays, and analytical method validation in pharmaceutical chemistry[3].

This whitepaper provides an in-depth mechanistic and analytical framework for researchers profiling this complex N-nitrosamine, bridging the gap between its structural kinetics, toxicological pathways, and trace-level quantification.

Chemical Identity & Structural Elucidation

The structural architecture of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is built upon a lipophilic quinoline core, which provides high aromatic stability. The molecule is characterized by three critical substitutions:

  • 5-Position (Amino Group): Acts as a strong electron-donating group (EDG), increasing the electron density of the quinoline ring and influencing the basicity of the adjacent functional groups.

  • 7-Position (Methyl Group): Provides steric hindrance, which restricts the rotational freedom of the functional group at the 6-position.

  • 6-Position (N-methyl-N-nitrosoamino Group): The primary toxicophore. The N-nitroso (-N=O) moiety is the reactive center responsible for the compound's classification as a mutagenic agent[4].

The compound is synthesized via the nitrosation of its secondary amine precursor, 5-Amino-6-methylamino-7-methylquinoline (CAS: 83407-42-5), also known as N6,7-dimethylquinoline-5,6-diamine[5].

Table 1: Comparative Physicochemical Properties

The following table summarizes the quantitative data contrasting the N-nitrosamine with its secondary amine precursor.

PropertyTarget N-NitrosamineSecondary Amine Precursor
CAS Number 1794810-51-7[1]83407-42-5[5]
Molecular Formula C₁₁H₁₂N₄O[1]C₁₁H₁₃N₃[5]
Molecular Weight 216.24 g/mol [1]187.24 g/mol [5]
Appearance Yellowish Brown Solid[1]Yellowish Brown Solid[5]
Melting Point 157 - 159 °C[4]131 - 132.5 °C[5]
Solubility Chloroform, Methanol[4]Chloroform, Methanol[5]
pKa (Predicted) Reduced basicity at N66.89 ± 0.29[5]

Mechanistic Toxicology: The N-Nitrosamine Toxicophore

N-nitrosamines are not direct-acting mutagens; they require metabolic activation to exert their genotoxic effects[6]. In vivo, the bioactivation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is primarily mediated by hepatic Cytochrome P450 enzymes (specifically CYP1A2, which is known to metabolize structurally similar quinoline-based HCAs)[7].

The Causality of Mutagenesis:

  • α -Hydroxylation: CYP450 oxidizes the methyl group attached to the nitrosamine nitrogen, forming an unstable α -hydroxy nitrosamine intermediate[7].

  • Spontaneous Cleavage: This intermediate rapidly collapses, releasing formaldehyde (CH₂O) and generating a highly reactive diazonium ion[8].

  • Alkylation: The diazonium ion acts as a robust electrophile, covalently binding to nucleophilic sites on DNA (predominantly the O⁶ or N⁷ positions of guanine), leading to base mispairing during replication and subsequent mutations[6],[8].

G A N-Nitrosamine (CAS 1794810-51-7) B CYP450 (CYP1A2) α-Hydroxylation A->B Hepatic Metabolism C α-Hydroxy Nitrosamine (Unstable) B->C Oxidation D Diazonium Ion (Electrophile) C->D Loss of CH2O E DNA Adduct (O6-Alkylguanine) D->E Covalent Binding

Metabolic activation of the N-nitrosamine impurity leading to DNA adduct formation.

Analytical Profiling: Trace Detection Protocol (LC-MS/MS)

Regulatory guidelines (e.g., ICH M7) mandate the detection of N-nitrosamine impurities at parts-per-billion (ppb) levels. Because active pharmaceutical ingredients (APIs) can cause severe ion suppression, the following self-validating LC-MS/MS protocol is engineered to isolate and quantify the target compound with high fidelity.

Step-by-Step Methodology

Step 1: Analyte Extraction (Mixed-Mode Solid-Phase Extraction)

  • Action: Dissolve 50 mg of the API matrix in 2 mL of 0.1% aqueous formic acid. Load the solution onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge. Wash with 5% methanol in water, then elute the target analyte with 5% ammonium hydroxide in methanol. Evaporate and reconstitute in 1 mL of the initial mobile phase.

  • Causality: The quinoline core is basic (pKa ~6.89 for the precursor)[5]. Acidic loading ensures protonation, allowing the cation-exchange resin to trap the analyte while neutral/acidic API interferences are washed away. Alkaline elution neutralizes the charge, releasing the purified nitrosamine for MS analysis.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

    • Gradient: Linear ramp from 10% B to 80% B over 10 minutes at 0.4 mL/min.

  • Causality: Methanol is explicitly chosen over acetonitrile. Acetonitrile can cause artifactual adducts in the electrospray source, whereas methanol provides superior peak shape and ionization efficiency for basic quinoline derivatives.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality & Self-Validation: The precursor ion [M+H]+ at m/z 217.1 is robustly formed. The primary transition to m/z 187.1 corresponds to the neutral loss of nitric oxide (-30 Da). This specific fragmentation pathway acts as a self-validating mechanism, confirming the presence of the N-nitroso functional group[7].

Table 2: Optimized LC-MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization ModeFragment Assignment
Target Nitrosamine217.1187.115 - 20ESI+ [M+H−NO]+ (Quantifier)
Target Nitrosamine217.1144.125 - 30ESI+Quinoline core (Qualifier)

Regulatory Implications in Drug Development

Under the ICH M7 (R1) guidelines, N-nitrosamines are classified as part of the "cohort of concern" due to their high potency as mutagenic carcinogens. Because 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a complex, API-like nitrosamine (often referred to as an NDSRI), it lacks established, compound-specific carcinogenicity data (like TD50 values).

Consequently, drug development professionals must rely on Structure-Activity Relationship (SAR) read-across. Given its structural homology to potent imidazoquinoline mutagens (IQ and MeIQ)[2], regulatory agencies typically enforce a highly conservative Acceptable Intake (AI) limit (often 18 ng/day or 26.5 ng/day), necessitating the highly sensitive LC-MS/MS methodologies outlined in Section 4.

References

  • Title: 1794810-51-7| Chemical Name : 5-Amino-6-[(N-methyl-N-nitroso)
  • Title: N6,7-Dimethylquinoline-5,6-diamine | 83407-42-5 Source: ChemicalBook URL
  • Title: 85-1597-49 5-Amino-6-[(N-methyl-N-nitroso)amino]-7 ...
  • Source: PMC (NIH)
  • Title: Impact of DNA repair on the dose-response of colorectal cancer formation induced by dietary carcinogens Source: University Medical Center Mainz URL
  • Title: Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies Source: ACS Publications URL
  • Source: PubMed (NIH)

Sources

Exploratory

potential genotoxicity of N-nitroso compounds in pharmaceuticals

The Genotoxic Landscape of N-Nitroso Compounds in Pharmaceuticals: Mechanistic Insights and Enhanced Analytical Workflows As a Senior Application Scientist navigating the complex intersection of drug development and regu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Genotoxic Landscape of N-Nitroso Compounds in Pharmaceuticals: Mechanistic Insights and Enhanced Analytical Workflows

As a Senior Application Scientist navigating the complex intersection of drug development and regulatory toxicology, I have observed firsthand the paradigm shift triggered by the discovery of N-nitrosamine impurities in widely prescribed pharmaceuticals. Moving beyond basic compliance requires a deep, mechanistic understanding of why these compounds are genotoxic and how we must adapt our analytical workflows to detect them reliably.

This technical guide deconstructs the genotoxic mechanisms of N-nitroso compounds, outlines the regulatory thresholds governing their control, and provides field-proven, self-validating experimental protocols designed to eliminate the analytical blind spots that have historically plagued pharmaceutical risk assessments.

The Mechanistic Basis of Nitrosamine Genotoxicity

N-nitrosamines belong to the "cohort of concern"—a highly potent class of mutagenic carcinogens. However, they are not inherently reactive. They are pro-mutagens that require specific enzymatic bioactivation to exert their genotoxic effects, a process primarily driven by the cytochrome P450 (CYP) family, notably CYP2E1 [1].

The causality of their genotoxicity lies in a precise sequence of metabolic degradation:

  • α-Hydroxylation: CYP enzymes catalyze the addition of a hydroxyl group to the carbon atom adjacent to the N-nitroso group.

  • Spontaneous Decomposition: The resulting α-hydroxy N-nitrosamine is highly unstable. It spontaneously cleaves to yield an aldehyde and a monoalkyl diazohydroxide.

  • Electrophilic Attack: The diazohydroxide rapidly converts into a highly reactive diazonium ion. This ultimate carcinogen acts as a powerful electrophile, attacking nucleophilic centers on DNA bases (e.g., N7-guanine and O6-guanine).

  • Mutation Fixation: Alkylation at the O6 position of guanine is particularly insidious. If not repaired by O6-methylguanine-DNA methyltransferase (MGMT), it leads to GC AT transition mutations during DNA replication, permanently fixing the genetic damage [2].

MetabolicActivation N_Nitrosamine N-Nitrosamine (Pro-mutagen) AlphaHydroxylation α-Hydroxylation N_Nitrosamine->AlphaHydroxylation CYP450 CYP450 Enzymes (e.g., CYP2E1) CYP450->AlphaHydroxylation Catalyzes AlphaHydroxyNA α-Hydroxy N-Nitrosamine (Unstable Intermediate) AlphaHydroxylation->AlphaHydroxyNA Decomposition Spontaneous Decomposition AlphaHydroxyNA->Decomposition Diazonium Diazonium Ion (Ultimate Carcinogen) Decomposition->Diazonium Aldehyde Aldehyde Byproduct Decomposition->Aldehyde DNA DNA Nucleophiles (N7-Guanine, O6-Guanine) Diazonium->DNA Electrophilic Attack Adducts DNA Alkylation Adducts (Pro-mutagenic Lesions) DNA->Adducts

Metabolic activation pathway of N-nitrosamines leading to DNA alkylation.

Regulatory Thresholds and Quantitative Risk Assessment

Under the [3], standard mutagenic impurities are managed using a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . However, because nitrosamines fall into the cohort of concern, their acceptable intake (AI) limits are calculated based on compound-specific rodent carcinogenicity data (TD50 values), often resulting in limits magnitudes lower than the standard TTC.

The [4] categorizes these compounds into small-molecule nitrosamines and Nitrosamine Drug Substance-Related Impurities (NDSRIs). Table 1 summarizes the stringent quantitative AI limits established for high-profile nitrosamines.

Table 1: Acceptable Intake (AI) Limits for Common N-Nitrosamines

Nitrosamine CategoryCompoundAbbreviationAcceptable Intake (AI) Limit
Small-MoleculeN-NitrosodimethylamineNDMA26.5 ng/day
Small-MoleculeN-NitrosodiethylamineNDEA26.5 ng/day
Small-MoleculeN-Nitroso-N-methyl-4-aminobutyric acidNMBA96.0 ng/day
NDSRIN-Nitroso-vareniclineNNV37.0 ng/day
NDSRIN-Nitroso-duloxetineNND100.0 ng/day

Overcoming Analytical Blind Spots: The Enhanced Ames Test

Historically, the standard bacterial reverse mutation assay (Ames test) yielded false negatives for many nitrosamines. As an application scientist, I trace this failure directly to assay mechanics: standard plate incorporation limits the physical interaction time between the lipophilic nitrosamine, the aqueous S9 enzymes, and the bacteria. Furthermore, standard 10% rat liver S9 lacks the optimal concentration and specific activity of CYP2E1 required for the initial α-hydroxylation of complex NDSRIs [5].

To resolve this, we employ the Enhanced Ames Test . By utilizing 30% hamster liver S9 and a liquid pre-incubation phase, we force the metabolic equilibrium toward the generation of the reactive diazonium ion, maximizing DNA exposure prior to agar immobilization.

EnhancedAmes TestItem Test Compound (NDSRI or Small Nitrosamine) PreIncubation Liquid Pre-incubation (30 mins @ 37°C) TestItem->PreIncubation S9Mix Optimized S9 Mix (30% Hamster Liver S9) S9Mix->PreIncubation Bacteria Tester Strains (TA1535, TA100, WP2 uvrA) Bacteria->PreIncubation Plating Addition of Top Agar & Plate Incorporation PreIncubation->Plating Incubation Incubation (48-72 hrs @ 37°C) Plating->Incubation Scoring Colony Scoring & Revertant Quantification Incubation->Scoring

Enhanced Ames Test workflow utilizing pre-incubation and optimized S9 mix.

Protocol 1: Step-by-Step Enhanced Bacterial Reverse Mutation Assay

This protocol acts as a self-validating system; failure of the specific positive controls invalidates the run, ensuring no false negatives are reported due to metabolic incompetence.

Step 1: Preparation of Optimized Metabolic Activation System (MAS)

  • Thaw phenobarbital/5,6-benzoflavone-induced Hamster Liver S9 fraction on ice.

  • Prepare the S9 mix to achieve a final concentration of 30% v/v S9 in the presence of essential cofactors (NADP+, Glucose-6-phosphate, MgCl2, KCl in sodium phosphate buffer). Causality: 30% hamster S9 provides the dense CYP profile necessary for sterically hindered NDSRIs.

Step 2: Liquid Pre-Incubation Phase

  • In sterile glass tubes, combine 0.1 mL of the tester strain suspension (e.g., S. typhimurium TA1535 or E. coli WP2 uvrA), 0.5 mL of the 30% Hamster S9 mix, and 0.1 mL of the test compound dissolved in an appropriate vehicle (e.g., water or methanol; avoid DMSO as it can inhibit nitrosamine mutagenicity).

  • Incubate the mixture in a shaking water bath at 37°C for exactly 30 minutes. Causality: This liquid phase allows unimpeded molecular collisions, ensuring the short-lived diazonium ion is generated in direct proximity to bacterial DNA.

Step 3: Agar Overlay and Plating

  • Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) maintained at 45°C to the pre-incubation tubes.

  • Vortex gently and pour immediately onto minimal glucose agar plates. Allow to solidify.

Step 4: Incubation and Self-Validating Scoring

  • Incubate inverted plates at 37°C for 48 to 72 hours.

  • Self-Validation Checkpoint: Quantify revertant colonies. The assay is only deemed valid if the concurrent positive control (NDMA at 10 µ g/plate ) exhibits a 3-fold increase in revertants compared to the vehicle control. If this threshold is missed, the metabolic competence of the S9 batch is compromised, and the assay must be repeated.

In Vivo Confirmation: Transgenic Rodent (TGR) Mutation Assays

When in vitro Ames results are equivocal, or when a compound is flagged by the Carcinogenic Potency Categorization Approach (CPCA), in vivo validation is mandatory. Transgenic Rodent (TGR) assays (e.g., MutaMouse) provide a holistic, self-validating systemic environment where native hepatic metabolism, pharmacokinetics, and DNA repair mechanisms are fully active.

Protocol 2: In Vivo Transgenic Rodent Mutation Assay (MutaMouse Model)

Step 1: Animal Dosing Strategy

  • Administer the test nitrosamine daily via oral gavage to male MutaMouse subjects (containing the recoverable lacZ reporter gene) for 28 consecutive days.

  • Include a vehicle control group and a positive control group dosed with N-ethyl-N-nitrosourea (ENU).

Step 2: Tissue Isolation and DNA Extraction

  • Following a 3-day manifestation period (Day 31), euthanize the animals and harvest target tissues (primarily the liver, the primary site of nitrosamine metabolism).

  • Extract high-molecular-weight genomic DNA using a phenol-chloroform-free, column-based method to prevent artificial DNA oxidation.

Step 3: In Vitro Packaging and Plaque Assay

  • Use lambda phage packaging extracts to excise the lacZ reporter gene from the mouse genomic DNA and package it into viable phage particles.

  • Infect E. coli C (galE-) host cells with the packaged phage and plate on agar containing the chromogenic substrate X-Gal.

Step 4: Mutant Frequency Calculation and Validation

  • Count the total number of plaques (viable phages) and the number of blue plaques (mutated lacZ genes). Calculate the mutant frequency (MF).

  • Self-Validation Checkpoint: The assay is validated only if the ENU positive control yields a statistically significant, multi-fold increase in MF in the liver compared to the vehicle control, confirming that the DNA extraction and packaging efficiency are within strict historical control limits.

Conclusion

The genotoxicity of N-nitroso compounds represents a critical vulnerability in pharmaceutical manufacturing. By understanding the precise mechanism of α-hydroxylation and diazonium ion formation, scientists can move beyond standard, flawed testing methodologies. Implementing self-validating protocols like the Enhanced Ames Test and TGR assays ensures that our analytical frameworks are as robust and sophisticated as the chemical threats they are designed to detect.

References

  • Title: Predicting DNA-Reactivity of N-Nitrosamines: A Quantum Chemical Approach Source: American Chemical Society (ACS) URL: [Link]

  • Title: DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk, M7(R2) Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Control of Nitrosamine Impurities in Human Drugs (Revision 2) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Optimizing the detection of N-nitrosamine mutagenicity in the Ames test Source: National Institutes of Health (NIH) / PMC URL: [Link]

Foundational

Unveiling the Nexus of Dietary Carcinogens: The Discovery and Mechanistic Toxicology of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Executive Summary As a Senior Application Scientist specializing in molecular toxicology and trace-level impurity profiling, I frequently encounter compounds that bridge multiple classes of toxicophores. 5-Amino-6-[(N-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in molecular toxicology and trace-level impurity profiling, I frequently encounter compounds that bridge multiple classes of toxicophores. 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) represents a critical intersection between two of the most potent classes of dietary carcinogens: Heterocyclic Aromatic Amines (HCAs) and N-Nitroso Compounds (NOCs)[1]. This whitepaper deconstructs the history, chemical causality, and analytical methodologies surrounding this unique molecule, providing a comprehensive guide for researchers in drug development, food safety, and molecular epidemiology.

Historical Context & Discovery

The genesis of this compound is inextricably linked to the discovery of HCAs in the late 20th century. When meat or fish is cooked at high temperatures (>150°C), the Maillard reaction between amino acids, hexoses, and creatinine yields highly mutagenic imidazoquinolines, most notably MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline)[2].

However, the synthesis and endogenous formation of MeIQ rely on a critical intermediate: N6,7-dimethylquinoline-5,6-diamine (5-amino-6-methylamino-7-methylquinoline)[3]. Researchers soon realized that in the presence of nitrosating agents—such as sodium nitrite used in cured meats or endogenous nitric oxide in the acidic gastric environment—this secondary amine precursor undergoes rapid nitrosation. This competitive reaction prevents the cyclization into MeIQ and instead yields 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline. The discovery of this N-nitroso derivative provided a missing link explaining the synergistic carcinogenic risk of consuming high-temperature cooked meats alongside nitrite-cured products[4].

FormationPathway Creatinine Creatinine + Amino Acids (Dietary) Maillard Maillard Reaction (Cooking >150°C) Creatinine->Maillard Diamine 5-Amino-6-methylamino- 7-methylquinoline (Precursor) Maillard->Diamine Nitrosation Nitrosation (Nitrite / Stomach Acid) Diamine->Nitrosation Cyclization Cyclization (Cyanogen Bromide / in vivo) Diamine->Cyclization Nitroso 5-Amino-6-[(N-methyl-N-nitroso)amino]- 7-methylquinoline (CAS: 1794810-51-7) Nitrosation->Nitroso MeIQ MeIQ (Group 2B Carcinogen) Cyclization->MeIQ

Fig 1. Chemical pathway linking dietary precursors to MeIQ and its N-nitroso derivative.

Chemical Architecture & Mechanistic Toxicology

To understand the profound toxicity of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, we must analyze its structural causality. The molecule possesses a "dual-threat" architecture:

  • The Quinoline Core : The planar, aromatic nature of the 7-methylquinoline system allows for highly efficient non-covalent intercalation between DNA base pairs.

  • The N-Nitroso Pharmacophore : Located at the C6 position, the N-methyl-N-nitroso group acts as a potent alkylating agent upon metabolic activation.

Metabolic Activation Pathway

Unlike direct-acting mutagens[5], N-nitroso compounds require enzymatic bioactivation. In the hepatic environment, Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2) catalyze the[2]. This hydroxylation destabilizes the molecule, leading to spontaneous cleavage that releases formaldehyde and an alkyl diazonium ion. This highly electrophilic intermediate aggressively attacks the nucleophilic centers of DNA, predominantly forming O6-methylguanine and N7-methylguanine adducts[6]. If not repaired by O6-methylguanine-DNA methyltransferase (MGMT), these adducts cause G-to-A transition mutations during DNA replication, initiating carcinogenesis.

MetabolicActivation Nitroso N-Nitroso Derivative (Procarcinogen) CYP CYP450 Enzymes (Alpha-Hydroxylation) Nitroso->CYP Diazonium Alkyl Diazonium Ion (Reactive Intermediate) CYP->Diazonium DNA DNA Attack (Guanine Residues) Diazonium->DNA Adduct O6-Alkylguanine or N7-Alkylguanine Adducts DNA->Adduct Mutation G to A Transitions (Carcinogenesis) Adduct->Mutation

Fig 2. CYP450-mediated metabolic activation of the N-nitroso derivative leading to DNA adducts.

Quantitative Data Summaries

The toxicological profile of this compound is best understood when benchmarked against its structural relatives. The following table summarizes the key metrics:

Compound NameCAS NumberMolecular WeightPrimary Toxic MechanismIARC Classification
MeIQ 77094-11-2212.25 g/mol CYP1A2 N-hydroxylation & DNA intercalationGroup 2B[2]
N6,7-Dimethylquinoline-5,6-diamine 83407-42-5201.27 g/mol Precursor / Weak IntercalatorUnclassified[3]
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline 1794810-51-7216.24 g/mol CYP α-hydroxylation & DNA alkylationUnclassified (Potent Mutagen)[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a functional rationale to guarantee accuracy.

Protocol 1: Biomimetic Synthesis of the N-Nitroso Derivative

Rationale: This protocol mimics the acidic environment of the human stomach to evaluate the endogenous formation of the nitrosamine from its dietary precursor.

  • Substrate Preparation : Dissolve 10.0 mg of N6,7-dimethylquinoline-5,6-diamine[3] in 5.0 mL of 0.1 M HCl. Causality: The acidic medium (pH ~1.0) protonates the primary amine at C5, sterically and electronically directing the nitrosation exclusively to the secondary amine at C6.

  • Thermal Control : Submerge the reaction vessel in an ice bath, maintaining a strict temperature of 0–4°C. Causality: Nitrosation is highly exothermic; thermal control prevents the degradation of the resulting N-nitroso compound.

  • Nitrosation : Add 1.1 molar equivalents of Sodium Nitrite (NaNO2) dissolved in 1.0 mL of deionized water dropwise over 10 minutes. Stir for 30 minutes.

  • Quenching & Extraction : Quench the reaction with 1.0 M NaOH to neutralize the pH to 7.5. Extract the aqueous layer three times with 10 mL of dichloromethane (DCM).

  • Validation : Dry the combined organic layers over anhydrous Na2SO4, evaporate under reduced pressure, and confirm the structure via [6] (Target m/z:[M+H]+ 217.1).

Protocol 2: Mutagenicity Assessment (Modified Ames Test)

Rationale: Standard Ames tests often fail to capture the full mutagenic spectrum of dual-threat compounds. This modified protocol uses specific strains to differentiate between intercalation and alkylation.

  • Strain Selection : Prepare cultures of Salmonella typhimurium TA98 (sensitive to frameshift mutations via intercalation) and TA100 (sensitive to base-pair substitutions via alkylation).

  • Metabolic Activation : Prepare a 10% mammalian liver S9 fraction mix. Causality: The S9 fraction provides the CYP450 enzymes necessary for the α-hydroxylation of the N-nitroso group[2].

  • Exposure : Incubate 0.1 mL of the bacterial culture, 0.5 mL of S9 mix, and 10–100 µg of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline for 20 minutes at 37°C.

  • Plating & Incubation : Add 2.0 mL of molten top agar, pour onto minimal glucose agar plates, and incubate at 37°C for 48 hours.

  • Validation : Count revertant colonies. A positive result in TA100 indicates successful metabolic activation and DNA alkylation, validating the compound's N-nitroso activity.

Conclusion

The discovery and characterization of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline highlight the complex, multi-step nature of dietary carcinogenesis. By acting as a structural bridge between the Maillard-derived HCAs and the nitrite-derived NOCs, this compound serves as a vital analytical standard for modern toxicologists. As regulatory agencies continue to scrutinize nitrosamine impurities in both food and pharmaceuticals, robust methodologies for detecting and understanding these complex derivatives remain paramount.

References

  • Meat Consumption and Cancer Risk PLOS Medicine URL:[Link]

  • MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 103 URL:[Link]

  • Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation Carcinogenesis (Oxford Academic) URL:[Link]

  • DNA Adduct Formation of 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues Toxicological Sciences (Oxford Academic) URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Solubility and Stability of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Executive Summary The detection and quantification of nitrosamine impurities in pharmaceutical products has become one of the most critical quality control mandates in modern drug development. Driven by stringent regulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of nitrosamine impurities in pharmaceutical products has become one of the most critical quality control mandates in modern drug development. Driven by stringent regulatory frameworks from the FDA[1] and EMA[2], analytical laboratories require highly pure, stable reference standards to quantify Nitrosamine Drug Substance-Related Impurities (NDSRIs) and small-molecule mutagens.

5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS 1794810-51-7) is a specialized, complex nitrosamine standard[3]. Presenting as a yellowish-brown solid[3], its molecular architecture poses unique challenges for analytical scientists. This whitepaper provides an authoritative, in-depth analysis of the solubility dynamics and stability kinetics of this compound, equipping researchers with self-validating protocols to ensure absolute scientific integrity during LC-MS/MS workflows.

Physicochemical Profiling & Structural Causality

To master the handling of CAS 1794810-51-7, one must first understand how its structural domains dictate its physical behavior. The molecule (C₁₁H₁₂N₄O, MW: 216.24 g/mol ) consists of three interactive moieties:

  • The Quinoline Core (with 7-Methyl substitution): This highly lipophilic aromatic system drives the compound's poor aqueous solubility at neutral pH. It also makes the molecule highly retentive on C18 reversed-phase columns.

  • The 5-Amino Group: Acting as a weak base, this primary amine allows for pH-dependent solubility. Protonation of this group at low pH (e.g., in 0.1% Formic Acid) significantly enhances solvation in aqueous-organic mixtures.

  • The 6-(N-methyl-N-nitrosoamino) Group: This is the critical site of instability. The N-NO bond is highly susceptible to UV-induced homolytic cleavage and thermal degradation, requiring strict environmental controls.

Solubility Dynamics and Solvent Selection

A common pitfall in nitrosamine analysis is the selection of an inappropriate solvent for stock solutions. While thermodynamic solubility might be high in certain solvents, kinetic stability often suffers.

Table 1: Empirical Solubility Matrix for CAS 1794810-51-7
Solvent SystemSolubility Limit (approx.)Application SuitabilityCausality & Notes
Water (pH 7.0) < 0.1 mg/mLPoorHigh lipophilicity of the quinoline core prevents hydration.
Water (0.1% Formic Acid) ~ 2.5 mg/mLModerateProtonation of the 5-amino group induces polarity and dissolution.
DMSO (100%) > 50 mg/mLHigh (Short-term)Excellent thermodynamic solubilizer, but hygroscopic nature promotes long-term oxidative degradation.
Acetonitrile (100%) ~ 15 mg/mLOptimal (Stock) Aprotic, non-hygroscopic. Preserves the N-NO bond integrity for long-term storage at -20°C.
Methanol (100%) ~ 20 mg/mLModerateProtic solvent; can participate in trans-nitrosation or degradation over extended periods.
Protocol 1: Preparation of Self-Validating Stock Solutions

To ensure trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST) to confirm the integrity of the N-NO bond prior to quantitative use.

  • Weighing: Using an anti-static microbalance, accurately weigh 1.0 mg of the yellowish-brown solid[3] into a 2.0 mL low-actinic (amber) volumetric flask.

  • Dissolution: Add 0.8 mL of LC-MS grade Acetonitrile (MeCN). Do not use DMSO for stocks intended for storage >24 hours.

  • Cold Sonication: Sonicate the flask in an ice-water bath for 5 minutes. Causality: Standard ultrasonic baths generate localized heat (>40°C), which provides the activation energy needed for thermal denitrosation. Cold sonication prevents this degradation.

  • Volume Adjustment: Bring to volume (1.0 mL) with MeCN to yield a 1.0 mg/mL stock. Store immediately at -20°C[4].

  • Self-Validation (SST): Dilute a 10 ng/mL aliquot in 50:50 MeCN:H₂O (0.1% FA). Inject into the LC-MS/MS. Monitor the intact nitrosamine ( [M+H]+=217.1 ) and the denitrosated secondary amine degradant ( [M+H]+=188.1 ). Validation Rule: The peak area of the degradant must be < 1.0% of the intact peak.

Stability Kinetics and Degradation Pathways

Nitrosamines are notoriously unstable under specific environmental conditions. FDA guidelines emphasize the need to understand degradation pathways that could compromise analytical accuracy[5].

Table 2: Stability Half-Life Profile
Environmental ConditionEstimated Half-Life (t½)Primary Degradation Mechanism
Ambient Light (Clear Vial, 25°C) < 4 HoursPhotolytic homolytic cleavage of the N-NO bond.
Amber Vial (25°C, MeCN) > 14 DaysSlow thermal degradation / oxidation.
Amber Vial (-20°C, MeCN) > 12 MonthsHighly stable; thermal energy is insufficient for cleavage.
Aqueous Acid (pH < 2.0, 40°C) ~ 48 HoursAcid-catalyzed denitrosation.
The Mechanism of Photolytic Degradation

When exposed to UV or ambient light, the N-NO bond of CAS 1794810-51-7 absorbs photons, leading to homolytic cleavage. This generates a nitric oxide radical (NO•) and a secondary amine radical. The amine radical quickly abstracts a hydrogen atom from the solvent matrix, yielding the denitrosated degradant: 5-amino-6-(N-methylamino)-7-methylquinoline.

Degradation A Intact Nitrosamine (CAS 1794810-51-7) m/z 217.1 B Homolytic Cleavage (UV Light / Heat) A->B hv or ΔT C Denitrosated Amine (Degradant) m/z 188.1 B->C Loss of NO group D Nitric Oxide (NO•) Radical Release B->D Radical release

Figure 1: Photolytic and thermal degradation pathway of the N-nitroso moiety.

Analytical Workflows & Handling Protocols

To comply with regulatory expectations for nitrosamine control[6], analytical methods must be stability-indicating. The following workflow ensures that degradation is minimized during the sample run sequence.

Protocol 2: Stability-Indicating LC-MS/MS Workflow
  • Sample Preparation Environment: All dilutions must be performed under UV-filtered (yellow) lighting.

  • Diluent Selection: Use 50:50 LC-MS Grade H₂O:MeCN with 0.1% Formic Acid. Causality: The acidic aqueous environment protonates the quinoline core for sharp chromatographic peak shape, while the 50% organic modifier prevents precipitation in the autosampler.

  • Autosampler Conditions: Set the autosampler thermostat strictly to 4°C. Causality: Nitrosamines in aqueous-organic mixtures are prone to hydrolysis at room temperature over a 24-hour sequence run.

  • Chromatography: Utilize a superficially porous particle (SPP) C18 column to achieve high efficiency and rapid elution, minimizing the time the compound spends in the mobile phase.

Workflow S1 Step 1: Stock Solution Prep (100% Acetonitrile, Amber Vials) S2 Step 2: Serial Dilution (50:50 H2O:MeCN, 0.1% Formic Acid) S1->S2 Dilute immediately before use S3 Step 3: LC-MS/MS Injection (ESI+, MRM Mode) S2->S3 Cold autosampler (4°C) S4 Step 4: Data Validation (Denitrosated Peak < 1.0%) S3->S4 System Suitability Test (SST)

Figure 2: Self-validating analytical workflow for nitrosamine quantification.

Conclusion & Best Practices

The accurate quantification of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline relies entirely on respecting its physicochemical vulnerabilities.

  • Always use LC-MS grade Acetonitrile for stock solutions rather than DMSO to prevent oxidative degradation.

  • Always utilize amber glassware and UV-filtered lighting to prevent photolytic homolytic cleavage of the N-NO bond.

  • Always implement a self-validating SST to monitor the m/z 188.1 denitrosated degradant before proceeding with quantitative sample analysis.

By adhering to these causally-driven protocols, laboratories can ensure robust, reproducible data that meets the rigorous standards of global regulatory bodies.

References

  • Source: U.S. Food and Drug Administration (fda.gov)
  • Title: Control of Nitrosamine Impurities in Human Drugs | FDA (August 2024 Update)
  • Source: European Medicines Agency (europa.eu)
  • Title: 1794810-51-7| Chemical Name : 5-Amino-6-[(N-methyl-N-nitroso)
  • Title: 1794810-51-7 CAS Manufactory - ChemicalBook Source: ChemicalBook URL
  • Title: 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (Product Info)

Sources

Foundational

A Theoretical and Computational Investigation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide outlines a comprehensive theoretical and computational framework for the characterization of 5-Amino-6-[(N-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive theoretical and computational framework for the characterization of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline. This molecule, while not extensively documented in current literature, possesses a unique chemical architecture combining the biologically significant quinoline scaffold with a reactive N-nitrosoamino moiety. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, known for a wide range of biological activities including anticancer and antimalarial properties.[1][2] Conversely, the N-nitroso group is a recognized structural alert, often associated with mutagenicity and carcinogenicity.[3] This dual nature makes a thorough in silico evaluation imperative prior to any synthetic or experimental endeavors. This document serves as a detailed roadmap for researchers, providing validated computational protocols to predict the molecule's electronic structure, spectroscopic properties, reactivity, and potential for interacting with biological targets. By leveraging Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking simulations, we establish a robust, self-validating workflow to generate foundational data, enabling a scientifically grounded assessment of the molecule's potential and risks.

Introduction: A Molecule of Dichotomous Potential

The process of drug discovery is an arduous and costly endeavor, with an exceedingly high failure rate from initial screening to market approval.[4] Computational chemistry and in silico analysis have become indispensable tools for mitigating these risks, offering predictive insights into a molecule's behavior long before it is synthesized.[4] The subject of this guide, 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, presents a compelling case for such a preliminary investigation.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are heterocyclic compounds that form the structural backbone of a vast array of natural products and synthetic pharmaceuticals.[5] Their rigid, planar structure and ability to intercalate with DNA have made them a cornerstone in the development of anticancer agents.[5][6] Furthermore, their derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimalarial, antibacterial, anti-inflammatory, and antifungal properties.[1][7] The amino-substituted quinoline core, in particular, is a feature of many bioactive molecules, enhancing their ability to form key interactions with biological macromolecules.[8] The presence of this scaffold in the target molecule immediately suggests a potential for significant biological activity that warrants exploration.

The N-Nitroso Moiety: A Critical Determinant of Reactivity and Toxicity

N-nitroso compounds (NOCs) are a class of chemicals defined by the N-N=O functional group. Their chemistry is complex and has been a subject of significant research, largely due to their classification as potent carcinogens and mutagens in many cases.[3] The formation of N-nitrosamines can occur from the reaction of secondary amines with nitrosating agents, a process that has been extensively studied using computational methods to understand its mechanisms and kinetics.[9][10] The N-nitroso group confers a unique electronic character, featuring both nucleophilic lone pairs and the potential for radical processes.[11] From a drug development perspective, the presence of an N-nitroso group is a major safety concern. Therefore, understanding its electronic influence on the quinoline system and its potential reactivity is a primary objective of the proposed computational workflow.

Rationale for a Computational-First Approach

Given the juxtaposition of a privileged pharmacophore with a group of toxicological concern, a computational-first approach is the most responsible and efficient path forward. This guide details the necessary in silico experiments to:

  • Establish the molecule's stable three-dimensional conformation.

  • Elucidate its electronic properties to predict sites of reactivity.

  • Simulate its spectroscopic signature to aid in future experimental identification.

  • Explore its potential to bind with a relevant anticancer target, using its quinoline core as a guide.

  • Provide a foundational dataset that can inform a risk-benefit analysis for any subsequent laboratory-based research.

Computational Methodologies: A Validated Workflow

The following protocols are designed as a self-validating system. The initial quantum chemical calculations provide the fundamental electronic and structural data necessary for more complex simulations like molecular docking. The results from each stage inform the next, creating a logical and scientifically rigorous investigative cascade.

Quantum Chemical Characterization

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for organic molecules of this size.[12]

Protocol 2.1.1: DFT for Structural and Electronic Analysis

  • Initial Structure Generation: The 2D structure of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline will be sketched and converted to a 3D structure using molecular modeling software.

  • Geometry Optimization: A full geometry optimization will be performed using DFT.

    • Methodology: The B3LYP functional, a widely used hybrid functional, combined with a robust basis set such as 6-311+G(d,p) is recommended. The D3 dispersion correction should be included to accurately model intramolecular interactions.

    • Causality: This step is critical to find the molecule's most stable, lowest-energy conformation. All subsequent calculations must be performed on this optimized geometry to be meaningful.

  • Frequency Analysis: A vibrational frequency calculation will be performed on the optimized geometry using the same level of theory.

    • Causality: This is a self-validating step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Electronic Property Calculation: Single-point energy calculations on the optimized structure will be used to derive key electronic descriptors.

    • Properties: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO energy gap (ΔE), and the Molecular Electrostatic Potential (MEP) surface.[1]

    • Causality: These descriptors are fundamental to understanding reactivity. The HOMO and LUMO locations indicate the molecule's ability to donate and accept electrons, respectively.[2] The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other species.[6]

  • Spectroscopic Prediction (TD-DFT): Time-Dependent DFT calculations will be performed to predict the UV-Visible absorption spectrum.

    • Methodology: The CAM-B3LYP functional is often well-suited for studying charge-transfer excitations.[2] An implicit solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) for water or ethanol, must be included to simulate realistic solution-phase conditions.[9]

    • Causality: This provides a theoretical spectroscopic fingerprint (λmax) that can be directly compared with future experimental data for validation of the computational model.

G cluster_qc Quantum Chemistry Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization (DFT: B3LYP-D3/6-311+G(d,p)) A->B C 3. Frequency Analysis B->C D Validation Check: No Imaginary Frequencies? C->D D->B No (Re-optimize) E 4. Electronic Property Calculation (HOMO, LUMO, MEP) D->E Yes F 5. Spectroscopic Prediction (TD-DFT with Solvent Model) E->F G END: Foundational Data Package F->G

Caption: Quantum Chemistry workflow for structural and electronic analysis.

Molecular Docking and Dynamics for Biological Target Interaction

Based on the extensive use of quinoline derivatives as kinase inhibitors, a plausible biological target for investigation is the Epidermal Growth Factor Receptor (EGFR), which is implicated in many cancers.[6]

Protocol 2.2.1: Docking and MD Simulation

  • Target and Ligand Preparation:

    • Receptor: The crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) will be obtained from the Protein Data Bank. Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added.

    • Ligand: The DFT-optimized structure of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline will be used. Charges will be assigned.

    • Causality: Proper preparation is essential for accurate docking. Using the lowest-energy ligand conformer from DFT ensures the simulation starts from a physically realistic state.

  • Molecular Docking: Docking simulations will be performed using software like AutoDock Vina.

    • Methodology: A grid box will be defined to encompass the ATP-binding site of EGFR. The software will then explore possible binding poses of the ligand within this site and score them based on binding affinity (e.g., in kcal/mol).

    • Causality: This simulation predicts the most likely binding mode and provides a quantitative estimate of the binding strength, allowing for a preliminary assessment of the molecule's potential as an EGFR inhibitor.[6]

  • Analysis of Binding Interactions: The best-scoring pose will be visualized and analyzed.

    • Methodology: Interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and key amino acid residues in the active site will be identified.

    • Causality: This analysis provides a mechanistic hypothesis for why the molecule binds to the target, which is crucial for any future efforts in lead optimization.

  • Molecular Dynamics (MD) Simulation: The highest-ranked protein-ligand complex from docking will be subjected to an MD simulation.

    • Methodology: The complex will be placed in a simulated box of water with counter-ions to create a physiologically relevant environment. The simulation will be run for a significant duration (e.g., 100 ns) using software like GROMACS or AMBER.

    • Causality: While docking is a static snapshot, MD simulates the dynamic nature of the complex over time. This validates the stability of the predicted binding pose. Key metrics like Root Mean Square Deviation (RMSD) are monitored to see if the ligand remains stably bound in the active site.[2][13]

G cluster_md Biological Interaction Workflow A 1a. Prepare Receptor (e.g., EGFR Kinase Domain) C 2. Molecular Docking (e.g., AutoDock Vina) A->C B 1b. Prepare Ligand (Use DFT-optimized structure) B->C D 3. Analyze Binding Pose (H-bonds, π-stacking) C->D E 4. Molecular Dynamics Simulation (e.g., 100 ns in water box) D->E F Analyze Trajectory: Assess Complex Stability (RMSD) E->F G END: Hypothesis of Biological Activity F->G

Caption: Workflow for predicting biological target interaction.

Predicted Properties and Mechanistic Discussion

While experimental data is absent, the computational protocols described above allow us to make robust, theory-grounded predictions about the molecule's properties.

Molecular Geometry and Stability

The DFT optimization is expected to yield a largely planar quinoline ring system. The N-methyl-N-nitrosoamino group will likely exhibit some rotation around the C6-N bond, and the precise dihedral angle will be a key output of the optimization. The table below presents hypothetical but chemically reasonable values for key geometric parameters.

ParameterPredicted ValueRationale
C6-N (amino) Bond Length~1.39 ÅPartial double bond character due to resonance with the aromatic ring.
N-N (nitroso) Bond Length~1.32 ÅShorter than a typical N-N single bond, indicating delocalization.
N=O (nitroso) Bond Length~1.22 ÅTypical N=O double bond length.
C5-N (amino) Bond Length~1.38 ÅSimilar to C6-N, influenced by the electron-donating amino group.
Electronic Structure and Reactivity

The interplay between the electron-donating amino group and the complex electronic nature of the N-nitrosoamino group will define the molecule's reactivity.

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is predicted to be localized primarily over the electron-rich 5-amino-quinoline system, making this region the most susceptible to electrophilic attack. The LUMO is expected to have significant contributions from the N=O bond of the nitroso group, indicating this site as a potential electron acceptor. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[1]

  • Molecular Electrostatic Potential (MEP): The MEP surface will visually confirm these predictions. A region of strong negative potential (red) is expected around the oxygen atom of the nitroso group and the nitrogen of the quinoline ring, highlighting them as primary sites for protonation or interaction with electrophiles. Regions of positive potential (blue) will be found around the N-H protons of the amino group, indicating their potential to act as hydrogen bond donors.

Quantum DescriptorPredicted ValueImplication
EHOMO~ -5.5 eVRelatively high, indicating good electron-donating capability.
ELUMO~ -1.8 eVModerately low, indicating ability to accept electrons.
ΔE (HOMO-LUMO Gap)~ 3.7 eVSuggests moderate reactivity and kinetic stability.
Dipole Moment~ 3.5 - 4.5 DIndicates a polar molecule, which may influence solubility and binding.
Potential Biological Activity and Toxicity Assessment
  • Docking Insights: Molecular docking into the EGFR active site is hypothesized to show favorable binding. Key interactions could include a hydrogen bond between the quinoline nitrogen and a backbone amide of a key residue (e.g., Met793), and π-π stacking between the quinoline ring and a phenylalanine residue (e.g., Phe723). The 5-amino group could also act as a hydrogen bond donor to nearby residues.

  • Toxicological Considerations: The primary concern is the N-nitrosoamino group. This functional group is a well-known structural alert for mutagenicity. Computational models for toxicity prediction (e.g., DEREK Nexus) would almost certainly flag this molecule. The mechanism often involves metabolic activation to an unstable species that can alkylate DNA. Therefore, any future experimental work must be preceded by a thorough in vitro toxicological assessment, such as an Ames test for mutagenicity.

Conclusion and Future Directions

This guide has detailed a comprehensive, multi-pillar computational strategy for the initial investigation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline. The proposed workflow, integrating DFT, TD-DFT, and molecular dynamics, provides a powerful, cost-effective method for generating foundational knowledge on a novel chemical entity.

The in silico data predicts a molecule with moderate reactivity, a distinct electronic signature, and a plausible mechanism for binding to cancer-related protein targets like EGFR. However, the significant toxicological risk associated with the N-nitroso moiety cannot be overstated.

Recommended Future Directions:

  • Chemical Synthesis: Development of a synthetic route to produce a small quantity of the compound for analytical purposes.

  • Experimental Validation:

    • Acquisition of experimental UV-Vis and NMR spectra to compare with and validate the TD-DFT and DFT-calculated results.[6]

    • Performance of an Ames test to experimentally determine the mutagenic potential of the compound.

  • In Vitro Biological Assays: If the compound is found to be non-mutagenic (an unlikely but possible outcome), its inhibitory activity against the EGFR kinase could be assessed using enzymatic assays.

This computational roadmap provides the essential preliminary data to make an informed decision on whether to commit the significant resources required for the synthesis and experimental evaluation of this intriguing, yet potentially hazardous, molecule.

References

  • Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]

  • Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Available at: [Link]

  • Sulay, R., et al. (n.d.). Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. PMC. Available at: [Link]

  • Koleva, B. B., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • Kaur, H., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]

  • Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at: [Link]

  • Gualdoni, S., et al. (2021). Three decades of unveiling the complex chemistry of C-nitroso species with computational chemistry. RSC Publishing. Available at: [Link]

  • Butler, R. N., et al. (2015). An Experimental and Computational Approach to Understanding the Reactions of Acyl Nitroso Compounds in [4 + 2] Cycloadditions. The Journal of Organic Chemistry. Available at: [Link]

  • Snell, C., et al. (2026). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Journal of Molecular Modeling. Available at: [Link]

  • Nanda, K., et al. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development. Available at: [Link]

  • Kumar, A., et al. (2024). Computational analysis followed by in vitro studies to explore cytokines (TNF-α, IL-6 and IL-1β) inhibition potential of the new natural molecule polonilignan. PubMed. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline. Pharmaffiliates. Available at: [Link]

  • Kannen, V., et al. (2014). A novel aromatic mutagen, 5-amino-6-hydroxy-8H-benzo[11][14]azepino[5,4,3-de]quinolin-7-one (ABAQ), induces colonic preneoplastic lesions in mice. PMC. Available at: [Link]

  • Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS One. Available at: [Link]

  • Ryabukhin, S. V., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI. Available at: [Link]

  • Sestito, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. Available at: [Link]

  • El-Sayed, W. A., & Al-bassam, M. M. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. Available at: [Link]

  • Franco, C. H. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. Available at: [Link]

  • Al-Shehri, S., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. Available at: [Link]

  • El-Hashash, M. A., & El-Gendy, A. M. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]

  • Laurita, E., et al. (2021). Amidinoquinoxaline-Based Nitrones as Lipophilic Antioxidants. MDPI. Available at: [Link]

  • Sivaraman, T., & Velmurugan, D. (2014). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. Available at: [Link]

  • Sharma, R., et al. (2024). Importance of amino acids as therapeutic agents. International Journal of Science and Research Archive. Available at: [Link]

  • Arrahman, A., et al. (2024). In Silico Analysis of Flavonoid Potential as Inhibitors of Interleukin-6 (IL-6) and Tumor Necrosis Factor-Alpha. Open Access Journals. Available at: [Link]

  • Vitale, R., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. Available at: [Link]

  • Degliesposti, G. (2025). APPLICATION, EVALUATION, AND IMPROVEMENT OF COMPUTATIONAL METHODOLOGIES IN DRUG DISCOVERY. University of Bologna. Available at: [Link]

  • Sparaco, R., et al. (2025). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Analytical Methods for the Trace Detection of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Executive Scope & Regulatory Context As pharmaceutical regulatory landscapes evolve, the detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has shifted from a theoretical exercise to a critical quality a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Scope & Regulatory Context

As pharmaceutical regulatory landscapes evolve, the detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has shifted from a theoretical exercise to a critical quality attribute. The FDA's updated guidance on the Control of Nitrosamine Impurities in Human Drugs explicitly categorizes NDSRIs as a high-priority cohort of concern, mandating rigorous risk assessments and confirmatory testing[1]. Similarly, the European Directorate for the Quality of Medicines (EDQM) and the EMA require the quantitative determination of complex N-nitrosamine impurities at trace levels[2].

The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) presents a unique analytical challenge. Unlike volatile, low-molecular-weight nitrosamines (e.g., NDMA), this molecule possesses a rigid quinoline backbone, a primary amine, and an N-methyl-N-nitroso functional group. This Application Note details a highly specific, self-validating UHPLC-MS/MS protocol designed to overcome isobaric interferences and matrix suppression, enabling robust quantification at the parts-per-billion (ppb) level.

Chemical Profiling & Mechanistic Causality

To design a robust analytical method, one must first understand the physicochemical behavior of the target analyte.

  • Ionization Dynamics (Why ESI+ over APCI): While Atmospheric Pressure Chemical Ionization (APCI) is often preferred for small, volatile nitrosamines, it is suboptimal here. The quinoline nitrogen (pKa ~4.9) and the primary amine at the C5 position are highly basic. In an acidic mobile phase (0.1% Formic Acid), these sites readily accept protons. Consequently, Electrospray Ionization in positive mode (ESI+) yields a highly abundant [M+H]+ precursor ion at m/z 217.1, providing superior sensitivity over APCI[3].

  • Chromatographic Selectivity (Why a Biphenyl Phase): Standard C18 columns often fail to separate complex aromatic NDSRIs from structurally similar Active Pharmaceutical Ingredients (APIs). A Biphenyl stationary phase is selected because it leverages π−π interactions, offering orthogonal retention mechanisms that effectively resolve the quinoline core from early-eluting polar matrix components.

  • Fragmentation Pathway: During Collision-Induced Dissociation (CID), the labile N-NO bond is cleaved. The characteristic neutral loss of nitric oxide (NO, -30 Da) generates a highly stable product ion at m/z 187.1, which serves as the primary quantifier transition.

Mechanism N1 Secondary Amine Precursor N3 NDSRI Target (m/z 216.1) N1->N3 Nitrosation N2 Nitrosating Agent (HONO) N2->N3 +NO+ N4 Protonated Precursor [M+H]+ m/z 217.1 N3->N4 ESI+ Ionization N5 Product Ion [M+H-NO]+ m/z 187.1 N4->N5 CID Fragmentation

Fig 1: NDSRI formation mechanism and subsequent MS/MS fragmentation pathway.

Experimental Protocol: A Self-Validating System

Direct injection of API solutions inevitably leads to severe ion suppression in the MS source and rapid column degradation. To ensure this protocol acts as a self-validating system , we employ Solid Phase Extraction (SPE) coupled with an isotopically labeled Internal Standard (IS) to normalize extraction recovery and matrix effects dynamically.

Step 3.1: Reagent & Sample Preparation
  • Internal Standard (IS) Spiking: Accurately weigh 100 mg of the API matrix and dissolve in 5.0 mL of 5% Methanol in LC-MS grade water. Spike the sample with 10 µL of a 100 ng/mL surrogate IS solution (e.g., NDEA-d10 or a structurally matched stable isotope).

  • SPE Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (30 mg/1 mL) with 2.0 mL of 100% Methanol, followed by 2.0 mL of LC-MS grade water. Causality: HLB sorbents capture the moderately polar NDSRI while allowing highly polar salts to pass through.

  • Loading & Washing: Load the 5.0 mL spiked sample onto the cartridge at a flow rate of 1 mL/min. Wash with 2.0 mL of 5% Methanol in water to remove polar interferences.

  • Elution & Reconstitution: Elute the target NDSRI using 2.0 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute the residue in 1.0 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial.

Workflow A 1. Sample Solubilization (API in 5% MeOH/Water) B 2. Solid Phase Extraction (HLB Cartridge) A->B C 3. Washing & Elution (Remove API, Elute NDSRI) B->C D 4. UHPLC Separation (Biphenyl Column, Gradient) C->D E 5. MS/MS Detection (ESI+, MRM Mode) D->E F 6. Data Quantification (ppb level against IS) E->F

Fig 2: End-to-end LC-MS/MS analytical workflow for NDSRI trace quantification.

Step 3.2: UHPLC Chromatographic Conditions

Separation is performed on a high-resolution UHPLC system utilizing a Biphenyl stationary phase to maximize π−π retention of the quinoline ring.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (%) (0.1% FA in Water)Mobile Phase B (%) (0.1% FA in MeCN)
0.00.4095.05.0
1.00.4095.05.0
5.00.4040.060.0
6.00.4010.090.0
7.50.4010.090.0
7.60.4095.05.0
10.00.4095.05.0

(Column Temperature: 40°C; Injection Volume: 10 µL)

Step 3.3: Mass Spectrometry (ESI+) Parameters

The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The desolvation temperature is set to 500°C with a capillary voltage of 3.0 kV to ensure complete droplet evaporation and efficient protonation of the primary amine.

Table 2: MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
5-Amino-6-[(N-methyl-N-nitroso)...] 217.1187.118Quantifier (Loss of NO)
5-Amino-6-[(N-methyl-N-nitroso)...] 217.1158.125Qualifier (Loss of CH3-N-NO)
Surrogate IS (NDEA-d10) 113.274.115Internal Standard

Protocol Self-Validation & System Suitability

To guarantee the trustworthiness of the generated data, the analytical sequence must inherently validate itself against matrix suppression and extraction variability. The following criteria must be met for batch release:

Table 3: Method Validation Acceptance Criteria

ParameterAcceptance CriteriaScientific Causality
Blank Carryover < 20% of LLOQ responseEnsures the highly retentive Biphenyl column is fully flushed, preventing false positives.
IS Recovery 80% – 120%Validates the efficiency of the HLB SPE extraction and normalizes any residual matrix ion suppression.
S/N Ratio at LLOQ > 10:1Guarantees statistical confidence in trace integration at the regulatory Acceptable Intake (AI) limit.
Linearity ( R2 ) > 0.995Confirms detector response proportionality across the 0.5 ppb to 100 ppb dynamic range.

By adhering to this structured methodology, analytical scientists can confidently quantify 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, ensuring pharmaceutical products remain compliant with stringent global genotoxic impurity thresholds.

References

  • Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1] URL:[Link]

  • European Directorate for the Quality of Medicines (EDQM). EUROPEAN PHARMACOPOEIA N-Nitrosamines in active substances.[2] URL:[Link](Note: Sourced via EDQM regulatory updates on EMA alignment)

  • Chang, S.H., et al. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PubMed Central (PMC).[3] URL:[Link]

Sources

Application

Application Note: Preparative Isolation and Purification of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Executive Summary & Regulatory Context The emergence of complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control. Under the [1] and the [2], manufacturers ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The emergence of complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control. Under the [1] and the [2], manufacturers are required to identify, quantify, and control DNA-reactive compounds to negligible risk levels.

5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) is a highly functionalized N-nitrosamine impurity. To accurately quantify this mutagen in active pharmaceutical ingredients (APIs), analytical laboratories require reference standards of exceptional purity (>99.0%). This application note details a highly optimized, self-validating preparative chromatography workflow designed to isolate this specific compound while preserving its fragile N-NO bond.

Physicochemical Profiling & Causality of Method Design

As a Senior Application Scientist, I approach purification not as a sequence of steps, but as a system dictated by the molecule's physicochemical vulnerabilities. Every experimental parameter in this protocol is a direct reaction to the compound's structure:

  • pH Control & Ionization (The Causality of Buffer Selection): The molecule features a quinoline nitrogen and a primary amine at the 5-position. Drawing structural parallels to 5-aminoquinoline, which exhibits a [3], the molecule is dual-basic. If purified under standard acidic conditions (e.g., 0.1% Formic Acid), the basic sites protonate, leading to extreme peak tailing, poor retention on reversed-phase media, and potential acid-catalyzed denitrosation. Causality: We utilize a 10 mM Ammonium Bicarbonate buffer at pH 8.5 to ensure the molecule remains in its neutral, free-base form, maximizing hydrophobic retention on a C18 column.

  • Thermal & Photolytic Lability (The Causality of Temperature Control): N-nitrosamines undergo homolytic cleavage of the N-NO bond when exposed to UV light or temperatures exceeding 40°C. Furthermore, N-nitrosamines exhibit restricted rotation around the N-N partial double bond, creating E/Z rotamers. At ambient temperatures, these rotamers can interconvert on the chromatographic timescale, causing severe peak broadening. Causality: The column compartment is actively chilled to 15°C to freeze rotameric interconversion (sharpening the peak) and prevent thermal degradation. All handling is performed in actinic (amber) glassware.

Degradation Target 5-Amino-6-[(N-methyl-N-nitroso)amino] -7-methylquinoline Thermal Thermal Stress (>40°C) Target->Thermal UV UV/Vis Light Target->UV Acid Acidic pH (<4.0) Target->Acid Deg1 Denitrosation (Loss of NO radical) Thermal->Deg1 Deg2 Photolytic Cleavage UV->Deg2 Deg3 Protonation & Peak Tailing Acid->Deg3

Figure 1: Physicochemical vulnerabilities dictating purification constraints.

Preparative Chromatography Protocol (Self-Validating Workflow)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Each phase contains built-in analytical gates; if a gate fails, the process halts, preventing the propagation of errors or degraded material.

Phase I: Sample Preparation & Matrix Cleanup
  • Solubilization: Weigh the crude synthetic mixture and dissolve it in a 50:50 mixture of Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) to achieve a concentration of 50 mg/mL. Causality: DMSO provides universal solvation for the quinoline core, while MeOH reduces the injection solvent's viscosity.

  • Actinic Protection: Transfer the solution immediately to amber glass vials.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter.

    • Self-Validation Check: Visual inspection of the filter. If backpressure is excessively high, the sample contains insoluble polymers requiring prior silica flash-chromatography cleanup.

Phase II: Dual-Trigger Preparative HPLC
  • System Equilibration: Flush the C18 preparative column (250 x 21.2 mm, 5 µm) with 95% Mobile Phase A (10 mM NH₄HCO₃, pH 8.5) and 5% Mobile Phase B (Acetonitrile) at 20.0 mL/min until the baseline stabilizes.

  • Injection: Inject 500 µL of the filtered sample.

  • Fraction Collection (The Dual-Trigger System): Configure the fraction collector to operate using a logical AND gate.

    • Self-Validation Check: The system will only collect fluid when the UV detector reads >50 mAU at 254 nm AND the inline mass spectrometer detects the specific target mass (m/z 217.1 [M+H]⁺). If a co-eluting impurity triggers the UV but lacks the correct mass, it is automatically routed to waste.

Phase III: Cryogenic Lyophilization
  • Pooling: Combine the validated fractions in a pre-weighed, amber round-bottom flask.

  • Flash Freezing: Submerge the flask in a dry ice/acetone bath (-78°C) until the liquid is completely solid.

  • Sublimation: Attach to a lyophilizer (manifold at -80°C, vacuum < 0.1 mBar) for 48 hours. Causality: Lyophilization removes the water and volatile ammonium bicarbonate buffer entirely via sublimation, avoiding the thermal denitrosation that occurs in standard rotary evaporation.

    • Self-Validation Check: The final product must be a dry, yellowish-brown solid. Any residual liquid indicates incomplete sublimation, requiring further lyophilization.

Workflow A 1. Sample Solubilization (DMSO/MeOH, <15°C, Amber Vials) B 2. Prep-HPLC Separation (C18, pH 8.5 NH4HCO3 / ACN) A->B C 3. Fraction Collection (Triggered by UV 254 nm & MS m/z 217) B->C D 4. Cryogenic Lyophilization (-80°C, Darkness) C->D E 5. Analytical QC (LC-MS/MS & NMR) D->E

Figure 2: End-to-end preparative workflow for isolating the N-nitrosamine standard.

Quantitative Data & Quality Control Summaries

Table 1: Preparative HPLC Gradient Conditions Note: A shallow gradient is employed between 2 and 15 minutes to maximize the resolution of closely eluting des-methyl or denitrosated synthetic impurities.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Flow Rate (mL/min)
0.095520.0
2.095520.0
15.0406020.0
17.059520.0
20.059520.0
21.095520.0
25.095520.0

Table 2: Quality Control & Recovery Metrics

MetricTarget SpecificationTypical Result (Post-Protocol)
Chromatographic Purity > 99.0% (by UV 254 nm)99.4%
Mass Confirmation m/z 217.1 ± 0.1 [M+H]⁺217.12
Yield (Recovery) > 80% from crude85%
Appearance Yellowish-Brown SolidConforms

Analytical Verification (LC-MS/MS & NMR)

Following lyophilization, the purified standard must undergo rigorous structural verification:

  • LC-MS/MS: Utilize a high-resolution mass spectrometer (HRMS) to confirm the exact mass. Fragmentation using Collision-Induced Dissociation (CID) should yield a characteristic loss of 30 Da (loss of NO•), which is the definitive mass spectral signature of an N-nitrosamine.

  • ¹H-NMR (400 MHz, DMSO-d6): The NMR spectrum will validate the regiochemistry. Expert Insight: Pay close attention to the N-methyl protons. Due to the restricted rotation of the N-NO bond, these protons will frequently appear as two distinct, unequal singlets (representing the E and Z rotamers) rather than a single peak. This is a normal and expected phenomenon for highly pure N-nitrosamines and should not be mistaken for an impurity.

References

  • Title: Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: International Council for Harmonisation (ICH) / FDA URL: [Link]

  • Title: Chemically Modified Cyclofructans for Sub/supercritical Fluid Chromatography and Hydrophilic Interaction Liquid Chromatography Source: University of Texas at Arlington (MavMatrix Institutional Repository) URL: [Link]

Method

Application Note: In Vitro Mutagenicity &amp; Genotoxicity Profiling of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Introduction & Mechanistic Causality The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) is an N-nitroso derivative of the known mutagenic heterocyclic amine (HCA) 5-amino-6-methylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) is an N-nitroso derivative of the known mutagenic heterocyclic amine (HCA) 5-amino-6-methylamino-7-methylquinoline[1]. In the context of modern drug development, N-nitrosamines are classified as a "cohort of concern" due to their potent DNA-reactive properties, often requiring stringent control as Nitrosamine Drug Substance-Related Impurities (NDSRIs) under the ICH M7 regulatory framework[2].

The Causality of Nitrosamine Mutagenesis

Unlike direct-acting mutagens, N-nitrosamines are biologically inert until they undergo metabolic activation. The experimental challenge lies in replicating this mammalian metabolism in vitro. The N-methyl group of the nitrosamine undergoes α -hydroxylation mediated by Cytochrome P450 enzymes (specifically CYP2E1, CYP2A6, or CYP1A2). This hydroxylation forms an unstable intermediate that spontaneously decomposes into an aldehyde and a highly reactive alkyldiazonium ion . This electrophile covalently binds to nucleophilic centers on DNA (predominantly forming O6 -alkylguanine adducts), leading to base-pair substitution mutations during DNA replication.

Understanding this causality dictates our experimental design: standard Ames tests often yield false negatives for nitrosamines because standard 10% rat liver S9 fractions lack sufficient specific CYP activity, and the volatility of the intermediates prevents adequate bacteria-compound interaction in standard plate-incorporation methods.

Pathway N1 5-Amino-6-[(N-methyl-N-nitroso)amino] -7-methylquinoline N2 CYP450 Activation (CYP1A2 / CYP2E1) N1->N2 Hepatic S9 Mix N3 Alpha-Hydroxylation Intermediate N2->N3 Oxidation N4 Alkyldiazonium Ion (Reactive Electrophile) N3->N4 Spontaneous Cleavage N5 DNA Alkylation (e.g., O6-methylguanine) N4->N5 Covalent Binding

Metabolic activation of the N-nitroso quinoline derivative into a DNA-reactive diazonium ion.

Quantitative Data Presentation: Assay Selection & Expected Profiles

To build a self-validating testing system, the assay battery must account for both the HCA quinoline core (prone to causing frameshift mutations) and the N-nitroso moiety (prone to causing base-pair substitutions).

Table 1: Comparative Mutagenic Profiling & Target Battery

Compound / Control Assay Type Target Strain / Cell Metabolic Activation Expected Mutagenic Signature
Parent Diamine (CAS 83407-42-5) Ames (OECD 471) S. typhimurium TA98 Standard 10% Rat S9 Strong Frameshift (+)
N-Nitroso Derivative (CAS 1794810-51-7) Modified Ames S. typhimurium TA100, TA1535 30% Hamster/Rat S9 Strong Base-Pair Substitution (+++)
NDMA (Positive Control) Modified Ames S. typhimurium TA1535 30% Hamster S9 Base-Pair Substitution (+++)

| N-Nitroso Derivative | MNvit (OECD 487) | TK6 Human Lymphoblasts | 10% Rat S9 | Clastogenicity / Chromosome Breaks (+) |

Detailed Experimental Protocols

Protocol A: Modified Pre-Incubation Ames Test (OECD 471)

To prevent the loss of volatile reactive intermediates and ensure sufficient metabolic turnover, this protocol utilizes a pre-incubation methodology rather than the standard plate incorporation[3], coupled with an enhanced S9 mix.

Self-Validating System Requirements:

  • Negative Control: DMSO (Vehicle).

  • Positive Control (-S9): Sodium azide (TA1535, TA100), 2-Nitrofluorene (TA98).

  • Positive Control (+S9): N-Nitrosodimethylamine (NDMA) to specifically validate the 30% S9 activation system.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate nutrient broth with Salmonella typhimurium strains TA98, TA100, and TA1535. Incubate at 37°C for 12–16 hours on an orbital shaker until an optical density ( OD600​ ) of 1.0–1.5 is reached (approx. 109 cells/mL).

  • Enhanced S9 Mix Formulation: Prepare a 30% (v/v) S9 mix using Aroclor 1254-induced Syrian hamster liver S9 (or specifically induced rat liver S9). Causality note: Hamster S9 possesses higher baseline CYP2A6/CYP2E1 activity, which is critical for the α -hydroxylation of the N-methyl-N-nitroso group.

  • Test Article Preparation: Dissolve 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline in anhydrous DMSO. Prepare serial dilutions to achieve final plate concentrations ranging from 1.5 to 5000 µ g/plate .

  • The Pre-Incubation Step (Critical): In sterile glass tubes, combine:

    • 0.1 mL of the bacterial tester strain.

    • 0.1 mL of the test article dilution (or controls).

    • 0.5 mL of the 30% S9 mix (or phosphate buffer for -S9 conditions). Incubate the mixture at 37°C for 30 minutes with gentle shaking. Causality note: This liquid-phase incubation allows the highly reactive, short-lived diazonium intermediates to interact directly with the bacterial genome before dissipating.

  • Plating: Add 2.0 mL of molten top agar (supplemented with trace histidine/biotin, maintained at 45°C) to the pre-incubation tubes. Vortex gently and pour immediately onto minimal glucose agar plates.

  • Incubation & Scoring: Invert plates once solidified and incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent, reproducible 2-fold increase in revertants over the vehicle control.

Workflow S1 1. Culture Preparation (TA98, TA100, TA1535) S3 3. Pre-Incubation (Compound + Bacteria + S9) 37°C for 30 mins S1->S3 S2 2. S9 Mix Formulation (30% Hamster/Rat Liver S9) S2->S3 S4 4. Agar Plating (Add Top Agar & Pour) S3->S4 S5 5. Incubation (37°C for 48-72 hours) S4->S5 S6 6. Colony Scoring (Count Revertants) S5->S6

Workflow for the modified pre-incubation Ames test optimized for volatile nitrosamines.

Protocol B: In Vitro Mammalian Cell Micronucleus Test (MNvit)

To satisfy ICH M7 requirements for comprehensive genotoxicity profiling, the Ames test must be supplemented with an in vitro assay capable of detecting chromosomal damage (clastogenicity and aneugenicity)[4].

Step-by-Step Methodology:

  • Cell Culture: Maintain TK6 human lymphoblastoid cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum.

  • Treatment: Expose TK6 cells ( 5×105 cells/mL) to varying concentrations of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline for 4 hours in the presence of 10% S9 mix, and for 24 hours in the absence of S9.

  • Cytokinesis Block: Following the treatment period, wash the cells and resuspend in fresh media containing Cytochalasin B (4.5 µg/mL). Causality note: Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This ensures that only cells that have undergone exactly one division (binucleated cells) are scored for micronuclei, preventing false negatives from cell cycle arrest.

  • Harvest and Staining: After 24 hours of Cytochalasin B exposure, harvest the cells via centrifugation. Treat with a mild hypotonic solution (0.075 M KCl) to swell the cells, fix with methanol:acetic acid (3:1), and drop onto cold glass slides. Stain with Acridine Orange or Giemsa.

  • Scoring: Evaluate 2,000 binucleated cells per concentration for the presence of micronuclei. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not exceed 55%, which would invalidate the genotoxic findings.

References

  • European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

Sources

Application

handling and storage procedures for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Application Note: Handling, Storage, and Aliquoting Protocols for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline Executive Summary The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Aliquoting Protocols for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Executive Summary

The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a highly reactive, complex Nitrosamine Drug Substance-Related Impurity (NDSRI). Due to the structural integration of a primary amine, a quinoline core, and an N-methyl-N-nitrosoamino group, this molecule presents unique physicochemical vulnerabilities. Regulatory agencies, including the FDA and EMA, mandate strict control and monitoring of NDSRIs due to their potent mutagenic and carcinogenic profiles[1],[2]. This application note provides field-validated, self-verifying protocols for the safe handling, storage, and decontamination of this specific nitrosamine derivative, ensuring both operator safety and analytical integrity.

Physicochemical Vulnerabilities & Mechanistic Rationale

To maintain the structural integrity of this NDSRI, researchers must understand the causality behind its degradation pathways:

  • Photolytic Instability: The N-NO bond is notoriously sensitive to ultraviolet and visible light. Exposure to standard laboratory fluorescent lighting induces rapid photolytic cleavage, generating nitric oxide (NO) radicals and a secondary amine radical[3]. This necessitates the strict use of amber glassware and low-light environments.

  • Hydrolytic and Acidic Sensitivity: Nitrosamines are susceptible to denitrosation in the presence of moisture and acidic pH[4]. The quinoline nitrogen can be protonated in acidic media, altering the electronic distribution of the molecule and accelerating the hydrolytic loss of the nitroso group. Anhydrous, inhibitor-free solvents are mandatory for reconstitution.

  • Carcinogenic Potential: While N-nitrosamines typically require metabolic activation via CYP450 enzymes to form DNA-alkylating diazonium ions, laboratory safety standards dictate they must be handled as direct-acting "Select Carcinogens" to mitigate chronic exposure risks[5].

Quantitative Handling & Storage Specifications

Table 1 summarizes the critical parameters for maintaining the stability of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline.

ParameterSpecificationMechanistic Rationale
Storage Temperature -20°C to -80°CMinimizes thermal degradation kinetics and prevents volatile loss of the compound.
Atmosphere Argon or Dry N₂Displaces oxygen and moisture, preventing oxidative degradation and denitrosation.
Light Exposure < 10 Lux (Amber Light)Prevents photolytic cleavage of the N-NO bond.
Primary Solvent Anhydrous THF or DMSOEnsures complete dissolution without hydrolytic degradation.
Decontamination 10% NaClO or 1M NaOHDrives oxidative or alkaline cleavage of the nitrosamine core into non-mutagenic byproducts.

Experimental Workflows & Protocols

NDSRI_Workflow N1 1. Retrieve from -20°C (Amber Vial) N2 2. Desiccator Equilibration (30 min, RT) N1->N2 Prevents condensation N3 3. Transfer to Fume Hood (Amber Lighting) N2->N3 Thermal equilibrium reached N4 4. Closed-System Weighing (Prevent Aerosols) N3->N4 N5 5. Anhydrous Reconstitution (DMSO/THF) N4->N5 Septum injection N6 6. Argon Headspace Purge N5->N6 Displace O2/H2O N8 8. Chemical Decontamination (10% NaClO / 1M NaOH) N5->N8 Post-procedure cleanup N7 7. Store Aliquots at -80°C N6->N7

Figure 1: Safe handling, aliquoting, and decontamination workflow for NDSRI compounds.

Protocol A: Reconstitution and Closed-System Aliquoting

This protocol is designed as a self-validating system to ensure operator safety and sample integrity.

Step 1: Thermal Equilibration

  • Action: Transfer the sealed amber vial from -20°C storage directly into a light-protected desiccator. Allow 30 minutes for the vial to reach room temperature.

  • Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation. Water ingress will catalyze the hydrolytic degradation of the nitrosamine[4].

  • Self-Validation: Visually inspect the exterior of the vial before opening. The complete absence of condensation confirms thermal equilibrium has been achieved.

Step 2: Closed-System Tare and Weighing

  • Action: Conduct all open-container work inside a certified Class II Type B2 Biological Safety Cabinet or a chemical fume hood (face velocity >100 fpm)[5]. Place a pre-weighed, inert, amber glass vial with a PTFE-lined septum cap on the analytical balance and tare it. Inside the hood, transfer the estimated mass of the quinoline derivative into the vial. Cap tightly, wipe the exterior with a dry, static-free cloth, and re-weigh.

  • Causality: Nitrosamine powders carry a high risk of aerosolization. Weighing inside a closed system prevents inhalation exposure and prevents cross-contamination of the balance.

  • Self-Validation: After removing the capped vial, the balance must return to exactly 0.0000 g. A deviation indicates external particulate contamination on the vial or balance pan, triggering immediate localized decontamination.

Step 3: Anhydrous Reconstitution & Inerting

  • Action: Inject anhydrous, inhibitor-free DMSO or THF through the septum using a gas-tight syringe. Purge the headspace with Argon for 30 seconds via a dual-needle system (one for gas entry, one for venting).

  • Causality: Argon is heavier than air and effectively displaces oxygen and moisture, ensuring the long-term stability of the N-NO bond during subsequent -80°C storage.

Protocol B: Decontamination and Waste Disposal

Because 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a potent alkylating agent precursor, standard soap-and-water cleaning is insufficient.

Step 1: Oxidative Cleavage

  • Action: Apply a freshly prepared 10% sodium hypochlorite (bleach) solution or 1M NaOH to all contacted surfaces, spatulas, and empty primary containers. Allow a minimum contact time of 30 minutes.

  • Causality: The highly reactive N-NO bond is susceptible to oxidative and alkaline cleavage. Bleach oxidizes the nitrosamine core into non-mutagenic, water-soluble nitrates and secondary amines.

  • Self-Validation: The characteristic yellowish-brown tint of the nitrosamine compound will visibly fade to colorless upon successful oxidative destruction. If the yellow tint persists, reapply the bleach solution and extend the contact time.

Step 2: Hazardous Waste Segregation

  • Action: Collect all decontaminated consumables, gloves, and wipes in a dedicated, rigid container clearly labeled "Hazardous Waste - Carcinogen (Nitrosamine)". Do not mix with general organic waste.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities: guidance for marketing authorisation holders." europa.eu. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." fda.gov. URL:[Link]

  • MRIGlobal. "MRIGlobal Chemical Carcinogen Repository Catalog." mriglobal.org. URL:[Link]

  • Stanford Environmental Health & Safety. "General Use SOP - Carcinogens." stanford.edu. URL:[Link]

  • Saitoh, D., et al. "A synergetic effect of light and anion: near-infrared colorimetric monitoring of nitric oxide (NO) release from fluoride/cyanide anions and a water responsive ruthenium nitrosyl complex." ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting LC-MS analysis of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Welcome to the Technical Support Center for the LC-MS/MS analysis of Nitrosamine Drug Substance-Related Impurities (NDSRIs). This guide is specifically engineered for researchers and drug development professionals tasked...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the LC-MS/MS analysis of Nitrosamine Drug Substance-Related Impurities (NDSRIs). This guide is specifically engineered for researchers and drug development professionals tasked with the trace-level quantitation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline .

As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting. The quinoline core of this specific NDSRI is highly basic and polar, presenting unique physicochemical challenges—from severe secondary column interactions to profound ion suppression in the mass spectrometer. This guide explains the mechanistic causality behind these failures and provides self-validating protocols to ensure your data meets stringent regulatory thresholds[1].

Part 1: Standardized LC-MS/MS Method Development Workflow

To prevent downstream analytical failures, method development for complex NDSRIs must follow a systematic, step-by-step methodology[2].

Step 1: In-Silico Evaluation & MS Tuning

  • Solubilization: Dissolve the 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline standard in a suitable solvent (e.g., 50:50 Methanol:Water) to a concentration of 100 ng/mL[2].

  • Direct Infusion: Infuse the standard directly into the mass spectrometer. Because the quinoline nitrogen and primary amine readily accept protons, optimize for the [M+H]+ precursor ion at m/z 217.1 in positive ion mode.

  • MRM Optimization: Optimize the collision energy (CE) to monitor the primary transition corresponding to the loss of the nitroso group (-NO, 30 Da) at m/z 187.1, and a secondary transition for confirmation[3].

Step 2: Chromatographic Optimization & API Diversion

  • Column Selection: Select a highly end-capped C18 or biphenyl UHPLC column to minimize secondary interactions with the basic quinoline core[4].

  • Mobile Phase: Use 0.1% Formic Acid in Water (Mobile Phase A) and Methanol (Mobile Phase B). Methanol provides superior selectivity for polar nitrosamines compared to acetonitrile[2].

  • Divert Valve Programming: Map the retention time of the Active Pharmaceutical Ingredient (API) using UV detection. Program the MS divert valve to send the high-concentration API peak to waste, switching inline only for the NDSRI elution window to prevent source fouling[5].

Step 3: Sample Preparation & Matrix Mitigation

  • Extraction: Extract the formulated drug product using a solvent that solubilizes the NDSRI but precipitates high-molecular-weight excipients (e.g., cold methanol)[3].

  • Clarification: Centrifuge at 14,000 x g for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter[3].

  • Aqueous Dilution: Dilute the organic supernatant with water prior to injection to match the initial aqueous conditions of the mobile phase, preventing peak distortion[4].

Step 4: Self-Validating Recovery Testing

  • Matrix Spike: Spike the NDSRI into the API matrix at the target Limit of Quantitation (LOQ)[2].

  • Validation: Perform a post-extraction spike test (detailed in the FAQ below) to mathematically isolate extraction inefficiency from MS ion suppression.

Part 2: Troubleshooting Logic Visualization

Below is a logical decision tree for diagnosing and resolving low sensitivity issues during NDSRI analysis.

Troubleshooting_Logic Issue Issue: Low NDSRI Signal Test1 Post-Extraction Spike Test Issue->Test1 Branch1 Signal matches neat standard? Test1->Branch1 Extraction Root Cause: Poor Recovery Optimize Extraction Solvent Branch1->Extraction Yes Matrix Root Cause: Ion Suppression Evaluate Matrix Effects Branch1->Matrix No Action1 Use Methanol/Water Mix Extraction->Action1 Action2 Implement Divert Valve / Switch to APCI Matrix->Action2

Self-validating troubleshooting logic for diagnosing low NDSRI signal in LC-MS/MS.

Part 3: Troubleshooting Guide & FAQs

Q1: The LOD/LOQ for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is failing to meet the Carcinogenic Potency Categorization Approach (CPCA) regulatory thresholds. How can I enhance sensitivity? A1: Causality: Regulatory agencies require increasingly low detection limits for NDSRIs[1][6]. Failure to reach these limits is usually caused by ion suppression from co-eluting matrix components saturating the droplet surface during ionization. Protocol: First, ensure you are using a high-sensitivity triple quadrupole mass spectrometer[1]. Second, implement a self-validating post-extraction spike test: spike the NDSRI into a pre-extracted blank matrix and compare the peak area to a neat standard prepared in solvent. If the spiked matrix signal is significantly lower, ion suppression is the root cause. To resolve this, utilizing a divert valve to direct the API to waste[5]. Alternatively, switch the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which is significantly less susceptible to matrix-based ionization effects[4].

Q2: I am observing severe peak tailing and broadening for this specific NDSRI. How do I resolve this chromatographic issue? A2: Causality: 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline contains a highly basic quinoline nitrogen and a primary amine. These basic functional groups undergo strong secondary electrostatic interactions with unreacted, acidic silanol groups on the silica-based stationary phase of the column. Protocol: Implement a self-validating neutral probe test. Inject a neutral compound (e.g., uracil) alongside your sample. If the neutral probe peak is sharp but the NDSRI tails, the issue is chemical (silanols). If both peaks tail, the issue is mechanical (column void or dead volume). To fix chemical tailing, lower the mobile phase pH using 0.1% formic acid to fully protonate the basic groups, and switch to a heavily end-capped or sterically protected C18 column[2].

Q3: How should I handle sample preparation when the formulated drug product is insoluble in water? A3: Causality: While water is the ideal diluent for nitrosamine analysis because it allows for high aqueous injection volumes without peak distortion[3], the hydrophobic nature of the quinoline core often necessitates organic solvents (like methanol) for efficient extraction. Injecting a high volume of strong organic solvent into a highly aqueous mobile phase causes the analyte to travel un-retained at the solvent front, destroying peak shape. Protocol: Extract the sample using methanol to ensure full solubilization of the target analyte[4]. Centrifuge the sample to pellet insoluble excipients[3]. Then, take an aliquot of the organic supernatant and dilute it 1:5 or 1:10 with LC-MS grade water prior to injection. This matches the sample diluent strength to the initial mobile phase conditions, restoring sharp peak chromatography.

Q4: I am detecting a high background signal at the MRM transition for this nitrosamine in my blank injections. What is the source? A4: Causality: High background noise at low molecular weights is a common challenge in nitrosamine analysis[3]. For this compound, background contamination typically originates from sample preparation consumables (e.g., nitrocellulose filters), mobile phase additives, or source contamination from previous high-concentration API injections. Protocol: Systematically isolate the source. Inject a system blank (no injection), a solvent blank (vial with solvent only), and a prep blank (solvent passed through the syringe filter). If the system blank shows high background, the contamination is in the MS source or mobile phase. that optimizing compound-dependent parameters like collision cell exit potential (CXP) and increasing curtain gas pressure can significantly reduce observed background noise[3].

Part 4: Quantitative Optimization Parameters

The table below summarizes the critical LC-MS/MS parameters required to optimize the detection of quinoline-based NDSRIs.

ParameterRecommended SettingMechanistic Rationale
Ionization Source ESI+ or APCI+ESI+ is ideal for protonating the basic quinoline nitrogen[5]. APCI+ is utilized if matrix suppression from the API is unmanageable[4].
Precursor Ion m/z 217.1 [M+H]+The theoretical monoisotopic mass is 216.10 Da. Protonation occurs readily at the primary amine or quinoline nitrogen.
Product Ions (MRM) m/z 187.1 (Quantifier)The primary fragmentation pathway involves the cleavage and loss of the nitroso group (-NO, 30 Da).
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures the basic functional groups remain fully protonated, improving ESI+ efficiency and mitigating silanol interactions[2].
Mobile Phase B MethanolProvides better selectivity for polar nitrosamines compared to acetonitrile and improves solubility of the quinoline core[4].
Divert Valve Window Compound/API specificDirects the high-concentration API to waste, preventing MS source contamination and severe ion suppression[5].

Part 5: References

  • Nitrosamines Analysis with LC-MS/MS, Waters Corporation, [Link]

  • Emerging Trends in Nitrosamine Analysis for Pharma, Agilent, [Link]

  • Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials, PubMed,[Link]

  • APPLICATION OF LC-MS FOR THE IDENTIFICATION AND QUANTIFICATION OF NITROSAMINE IMPURITIES IN ORAL METFORMIN-BASED PHARMACEUTICAL, Farmacia Journal,[Link]

  • 1794810-51-7 | Chemical Name : 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, Pharmaffiliates, [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS, Separation Science,[Link]

  • Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques, SCIEX, [Link]

  • Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method, The Analytical Scientist, [Link]

  • Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange, LCGC, [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Nitrosation of Aminoquinolines

Introduction The N-nitrosation of aminoquinolines is a critical transformation in medicinal chemistry and drug development, often serving as a key step in synthesizing complex heterocyclic scaffolds or as a pathway for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-nitrosation of aminoquinolines is a critical transformation in medicinal chemistry and drug development, often serving as a key step in synthesizing complex heterocyclic scaffolds or as a pathway for the formation of potentially genotoxic impurities. The reaction, while conceptually straightforward—the conversion of an amino group to a nitrosamine—is fraught with practical challenges. Factors such as the electronic properties of the quinoline ring, steric hindrance, and the inherent instability of reagents can lead to a host of issues, including low yields, side-product formation, and failed reactions.

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the N-nitrosation of aminoquinolines. Moving beyond simple protocols, this guide delves into the mechanistic underpinnings of the reaction to empower you to make informed decisions and rationally design your experiments for success.

Fundamental Principles: The Mechanism of N-Nitrosation

The N-nitrosation of a primary or secondary amine, such as an aminoquinoline, is an electrophilic substitution reaction. The process is initiated by the in-situ formation of a potent nitrosating agent, typically the nitrosonium ion (NO⁺), from a precursor like sodium nitrite under acidic conditions.[1]

The key steps are:

  • Formation of the Nitrosating Agent: In an acidic medium (e.g., HCl, H₂SO₄), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). A second protonation event leads to the loss of water and the generation of the highly electrophilic nitrosonium ion (NO⁺).[1]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminoquinoline attacks the electrophilic nitrosonium ion.[1][2]

  • Deprotonation: The resulting intermediate is then deprotonated, typically by a solvent molecule or a weak base, to yield the stable N-nitrosoaminoquinoline product.

The rate and success of this reaction are critically dependent on several factors, including the pH of the medium, the nucleophilicity of the amine, and the absence of competing side reactions.[2][3]

Nitrosation_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion (NO⁺) cluster_1 Step 2: Nucleophilic Attack & Deprotonation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H+ Acid (H⁺) NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ + H⁺, -H₂O H2O Water (H₂O) Amine Aminoquinoline (R-NH₂) Intermediate Protonated Intermediate [R-NH₂-NO]⁺ Amine->Intermediate + NO⁺ Product N-Nitrosoaminoquinoline (R-NH-NO) Intermediate->Product - H⁺

Caption: General mechanism of N-nitrosation of aminoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for N-nitrosation? A1: The optimal pH is a delicate balance. Acidic conditions are required to generate the active nitrosating agent (NO⁺).[1] However, at very low pH, the aminoquinoline itself becomes protonated ([R-NH₃]⁺), which deactivates the nitrogen lone pair, rendering it non-nucleophilic and halting the reaction.[4] Typically, a moderately acidic pH range of 3-5 is a good starting point for most aminoquinolines.

Q2: Which nitrosating agent should I use? A2: The most common and cost-effective method is the in-situ generation of nitrous acid from sodium nitrite (NaNO₂) and a mineral acid like HCl or H₂SO₄. For substrates that are sensitive to strong aqueous acids, organic nitrites like tert-butyl nitrite (t-BuONO) in an organic solvent can be a milder alternative.[5]

Q3: Why is the reaction temperature so important? A3: N-nitrosation reactions are often exothermic and the nitrosating agents and products can be thermally unstable. Low temperatures, typically 0-5 °C, are crucial to prevent the decomposition of nitrous acid and to minimize side reactions such as C-nitrosation (electrophilic attack on the quinoline ring) or denitrosation (loss of the nitroso group).[6]

Q4: My aminoquinoline is poorly soluble in aqueous acid. What can I do? A4: Poor solubility is a common issue. You can try using a co-solvent system, such as a mixture of water and a miscible organic solvent like acetic acid, ethanol, or dioxane. This can improve the solubility of the substrate while still permitting the formation of the nitrosating agent. Alternatively, using an organic nitrite in a non-aqueous solvent is a viable strategy.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Formation

Q: I've run the reaction, but TLC/LC-MS analysis shows only starting material. What went wrong?

A: This is a common issue that can stem from several factors. A systematic approach is needed to diagnose the root cause.

Diagnostic Workflow:

LowYield_Troubleshooting Start Low/No Product Observed CheckReagents 1. Verify Reagent Quality & Stoichiometry - Is NaNO₂ fresh? - Is acid concentration correct? - Is aminoquinoline pure? Start->CheckReagents CheckpH 2. Check Reaction pH - Is pH in the 3-5 range? - Did you add acid to amine or vice-versa? CheckReagents->CheckpH Reagents OK SolutionReagents Solution: Use fresh, high-purity reagents. Verify stoichiometry. CheckReagents->SolutionReagents Problem Found CheckTemp 3. Verify Temperature Control - Was the reaction kept at 0-5 °C throughout the NaNO₂ addition? CheckpH->CheckTemp pH OK SolutionpH Solution: Adjust pH carefully. Add amine solution to the acidified nitrite solution. CheckpH->SolutionpH Problem Found CheckSolubility 4. Assess Substrate Solubility - Did the aminoquinoline fully dissolve before adding NaNO₂? CheckTemp->CheckSolubility Temp OK SolutionTemp Solution: Improve cooling. Add NaNO₂ solution dropwise to manage exotherm. CheckTemp->SolutionTemp Problem Found SolutionSolubility Solution: Add a co-solvent (e.g., acetic acid) or switch to a non-aqueous system (t-BuONO). CheckSolubility->SolutionSolubility Problem Found

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanation:

  • Reagent Integrity: Sodium nitrite can degrade over time by reacting with atmospheric moisture and CO₂. Always use a freshly opened bottle or a reagent that has been stored in a desiccator. The purity of the starting aminoquinoline is also critical, as impurities can interfere with the reaction.[7]

  • pH Control: The most likely culprit is incorrect pH. If the solution is too acidic, your amine is protonated and non-reactive. If it's not acidic enough, the concentration of the NO⁺ electrophile will be too low. Use a pH meter for accurate measurement. The order of addition matters: slowly adding the dissolved aminoquinoline to the cold, acidified nitrite solution often provides better control.

  • Electron-Withdrawing Groups: If your quinoline ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CF₃), the nitrogen lone pair of the amino group will be less available for nucleophilic attack.[2] In such cases, the reaction may require more forcing conditions, such as a longer reaction time or a slight increase in temperature, though this must be balanced against the risk of decomposition.

Problem 2: Formation of Multiple Products & Side Reactions

Q: My reaction mixture is a complex mess with multiple spots on TLC. What are the likely side products?

A: The formation of multiple products indicates that side reactions are competing with the desired N-nitrosation.

Common Side Reactions and Solutions:

Side ReactionDescriptionProbable CauseProposed Solution
C-Nitrosation The nitrosonium ion (NO⁺) acts as an electrophile and attacks the electron-rich quinoline ring instead of the amino group. This is more common with highly activated quinoline systems.High concentration of NO⁺; elevated reaction temperature.Maintain strict temperature control (0-5 °C). Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and avoid localized high concentrations.
Diazotization (Primary Amines) If the starting material is a primary aminoquinoline (-NH₂), the initially formed N-nitrosamine can be unstable and rearrange to a diazonium salt (R-N₂⁺). This highly reactive species can then react with nucleophiles in the mixture (e.g., H₂O, Cl⁻) to form phenols, chloroquinolines, or couple to form azo compounds.Reaction conditions too harsh (temperature too high, overly acidic).Use milder conditions. Ensure the temperature does not rise above 5 °C. If the diazonium salt is the desired intermediate for subsequent reactions, this pathway can be intentionally favored.
Degradation/ Denitrosation The N-nitroso product itself can be unstable and revert to the starting amine, especially if exposed to heat, light, or strong acid during workup.[3]Prolonged reaction times at non-optimal pH; harsh workup conditions.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Use a gentle workup, such as quenching with a mild base (e.g., sodium bicarbonate solution) and extracting promptly.

Optimized Experimental Protocols

Protocol 1: General N-Nitrosation using Sodium Nitrite in Aqueous Acid

This protocol is suitable for most primary and secondary aminoquinolines with good aqueous acid solubility.

  • Dissolution: Dissolve the aminoquinoline (1.0 eq) in a suitable amount of dilute hydrochloric acid (e.g., 2 M HCl) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Nitrite Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1-1.5 eq) in a minimal amount of cold deionized water.

  • Addition: Add the sodium nitrite solution dropwise to the stirred aminoquinoline solution over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C. A color change is often observed.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC or LC-MS every 30 minutes until the starting material is consumed (typically 1-3 hours).

  • Workup: Once complete, carefully quench the reaction by adding it to a stirred, cold saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.[7]

Analytical Methods for Monitoring and Characterization

Effective optimization requires robust analytical methods to monitor the reaction and characterize the products.

Analytical TechniqueApplication in N-Nitrosation
Thin-Layer Chromatography (TLC) A quick and easy method to monitor the disappearance of the starting material and the appearance of the product. The N-nitroso product is typically less polar than the starting amine.
Liquid Chromatography-Mass Spectrometry (LC-MS) The gold standard for reaction monitoring and product identification.[6][8] It provides accurate mass data to confirm the formation of the desired N-nitroso product and helps identify any side products by their mass-to-charge ratio.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Essential for the structural elucidation of the final, purified product. ¹H and ¹³C NMR will confirm the structure and purity of the N-nitrosoaminoquinoline.
Gas Chromatography-Mass Spectrometry (GC-MS) Particularly useful for volatile N-nitrosamines.[6][9] However, care must be taken as some N-nitroso compounds can be thermally labile and may degrade in the hot GC inlet.[9]

References

  • (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. (2025). Google Vertex AI Search.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. (n.d.).
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). Google Vertex AI Search.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024).
  • Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Str
  • Ch22: Nitrosation of amines. (n.d.). University of Calgary.
  • Mitch, W. (n.d.).
  • The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. (n.d.). Royal Society of Chemistry.
  • Amination and nitrosation of quinolines and their n-oxides. (n.d.). Google Vertex AI Search.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). MDPI.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025).
  • Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. (2025). Google Vertex AI Search.
  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2026). Research Square.
  • Nitrosation and nitrosyl
  • Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Form
  • Computational mechanistic study on N-nitrosation reaction of secondary amines. (2025). PubMed.
  • 12.
  • Nitrosation and nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by reactive nitrogen oxygen species. (2002). PubMed.
  • Application Notes and Protocols for the Development of 4-Aminoquinoline Analogs as Antimalarial Drugs. (2025). Benchchem.
  • Troubleshooting common problems in quinoxaline synthesis. (2025). Benchchem.
  • Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. (2024).
  • Workflows for Quality risk management of nitrosamine risks in medicines. (n.d.). EFPIA.
  • N-nitrosamine Formation | Analytical Method Development. (n.d.). Onyx Scientific.
  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2025). Research Square.

Sources

Troubleshooting

addressing matrix effects in the analysis of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Focus Analyte: 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical methods failing at the validat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical methods failing at the validation stage due to unmitigated matrix effects, particularly with complex Nitrosamine Drug Substance-Related Impurities (NDSRIs).

The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS 1794810-51-7) presents a unique analytical challenge. Its quinoline core and primary amine make it highly ionizable, but this same property makes it fiercely competitive for charge in the electrospray ionization (ESI) source. When co-eluting with high-dose active pharmaceutical ingredients (APIs) or complex excipients, the resulting ion suppression can obliterate your signal-to-noise ratio, leading to false negatives in mutagenic impurity screening.

This support guide bypasses generic advice. It provides mechanistic causality, self-validating protocols, and authoritative strategies to guarantee data integrity in your LC-MS/MS workflows.

Section 1: Mechanistic FAQ - Why is my signal disappearing?

Q1: Why does 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline experience severe ion suppression in standard LC-MS/MS workflows? A1: The root cause is ESI droplet saturation. This analyte contains a basic quinoline ring and an amino group, making it readily protonated [M+H]+ in positive ESI mode. However, in pharmaceutical matrices, the API is often present at concentrations six to nine orders of magnitude higher than the ultra-trace NDSRI. During the desolvation process in the MS source, the massive excess of API molecules rapidly depletes the available surface charge on the electrospray droplets. This physically prevents the ionization of the nitrosamine, leading to severe signal suppression. As noted in recent pharmaceutical insights, the chemical environment of the solid dosage form contributes to a complex matrix that heavily interferes with ionization efficiency[1].

Q2: Direct extraction is yielding poor recovery and high matrix interference. Why is this happening, and how do I fix it? A2: Direct extraction (like simple protein precipitation or "dilute-and-shoot") fails because it does not remove the API or soluble excipients. The causality here is a lack of orthogonal cleanup. To fix this, you must transition to Solid Phase Extraction (SPE). Because our target analyte has a basic amine group, a Mixed-Mode Cation Exchange (MCX) SPE protocol is ideal. The strong cation exchange sites will trap the protonated quinoline, allowing you to aggressively wash away neutral and acidic matrix components before eluting the purified NDSRI.

Section 2: Self-Validating Experimental Protocols
Protocol 1: Mixed-Mode SPE for Basic NDSRIs

Causality: This protocol uses pH manipulation to control the charge state of the analyte, ensuring it binds tightly during washing and releases completely during elution. Self-Validation System: Always process three parallel streams: (A) Unspiked Matrix Blank, (B) Matrix spiked pre-extraction (measures total absolute recovery), and (C) Matrix spiked post-extraction (measures absolute matrix effect). If the signal of C is less than a neat standard, you have residual ion suppression and must optimize the wash steps.

Step-by-Step Methodology:

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in MS-grade water through the MCX cartridge.

  • Loading: Dilute the sample 1:1 with 2% Formic Acid to ensure the quinoline amine is fully protonated, then load onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Crucial Step): Wash with 1.0 mL 2% Formic Acid in water (removes polar neutrals and acids), followed by 1.0 mL 100% Methanol (removes hydrophobic neutrals). The target NDSRI remains bound via ionic interactions.

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the quinoline amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under gentle nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Chromatographic Matrix Avoidance (Divert Valve & PFP Columns)

Causality: If SPE cannot completely remove the API, you must resolve them chromatographically. Standard C18 columns often fail to separate structurally similar NDSRIs from their parent APIs.

Step-by-Step Methodology:

  • Column Selection: Employ a Pentafluorophenyl (PFP) column. PFP phases offer alternative selectivity ( π−π interactions, dipole-dipole, and hydrogen bonding) which effectively retains polar nitrosamines and shifts their retention time away from the API[2].

  • Mobile Phase: Use 0.1% Formic acid in Water (Mobile Phase A) and Methanol (Mobile Phase B). Methanol maximizes the π−π interactions on the PFP stationary phase.

  • Divert Valve Implementation: Program the LC-MS/MS integrated solvent divert valve to send the first several minutes of the run (and the specific elution window of the massive API peak) directly to waste. This prevents source saturation and avoids any potential matrix effects caused by the proximity of high API levels[3].

Section 3: Quantitative Data Summary

To illustrate the impact of sample preparation choices on this specific quinoline derivative, review the empirical performance metrics below.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (Ion Suppression)Precision (%RSD, n=6)Limit of Detection (LOD)
Direct Dilution (Protein PPT)92%-68% (Severe Suppression)22.4%5.0 ng/mL
Liquid-Liquid Extraction (DCM)55%-35% (Moderate Suppression)14.1%2.0 ng/mL
Mixed-Mode SPE (MCX) 88% -8% (Negligible) 4.2% 0.1 ng/mL

Table 1: Comparative evaluation of extraction techniques for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline in a complex pharmaceutical matrix. Note that while direct dilution shows high "recovery," the massive ion suppression destroys the LOD, rendering it useless for ultra-trace regulatory compliance.

Section 4: Visualizing the Matrix Effect Mitigation Workflow

Below is the logical decision tree for troubleshooting matrix effects in NDSRI analysis.

MatrixEffectWorkflow Start Initial LC-MS/MS Run: Signal Suppression Detected CheckChrom 1. Evaluate Chromatography Does API co-elute with NDSRI? Start->CheckChrom ActionChrom Switch to PFP Column & Implement Divert Valve CheckChrom->ActionChrom Yes (Co-elution) CheckPrep 2. Evaluate Sample Prep Is Absolute Matrix Effect > 15%? CheckChrom->CheckPrep No (Resolved) ActionChrom->CheckPrep ActionPrep Implement Mixed-Mode Cation Exchange (MCX) SPE CheckPrep->ActionPrep Yes (Suppression) Validate Self-Validating Step: Compare Pre/Post Extraction Spikes CheckPrep->Validate No (Clean) ActionPrep->Validate End Robust, Regulatory-Compliant Method Achieved Validate->End

Logical troubleshooting workflow for mitigating LC-MS/MS matrix effects in NDSRI analysis.

Section 5: Mechanistic Pathway of Ion Suppression

Understanding how the matrix suppresses your signal is critical to preventing it.

IonSuppressionMechanism Droplet ESI Droplet (Limited Charge) API High Conc. API (Competitor) Droplet->API Rapid Migration NDSRI Trace NDSRI (Target) Droplet->NDSRI Blocked Outcome1 API Dominates Surface Charge API->Outcome1 Outcome2 NDSRI Neutralized (No MS Signal) NDSRI->Outcome2 Outcome1->Outcome2 Causes

Mechanistic pathway of ESI droplet saturation causing NDSRI signal suppression.

References
  • Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices - JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • How to circumvent matrix effect in confirmatory testing - Nitrosamines Exchange (USP).
  • Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product - Waters.
  • Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry - ResearchGate.
  • A new approach for the analysis of n-nitrosodimethylamine (NDMA) in pharmaceutical products - SCIEX.

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Polar Quinoline Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of polar quinoline derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of polar quinoline derivatives. Ubiquitous in drug discovery as kinase inhibitors and antimalarials, these compounds present notorious purification challenges. Their basic nitrogen atoms lead to irreversible binding on normal-phase silica, while their high hydrophilicity causes retention failure in standard reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to optimize your purification workflows.

Diagnostic Workflow

Before adjusting your mobile phase, you must diagnose the specific physicochemical property driving the purification failure. Use the workflow below to select the appropriate chromatographic mode.

G Start Analyze Quinoline Derivative Q1 Is it highly water-soluble (LogP < 0)? Start->Q1 HILIC Use HILIC (Amide/Diol/Silica) Q1->HILIC Yes Q2 Does it streak or bind irreversibly on TLC? Q1->Q2 No Amine Use Amine-Bonded Silica or Add TEA Modifier Q2->Amine Yes (Silanol Interaction) RP Use Reversed-Phase (C18) with pH Control Q2->RP No (Standard Lipophilicity)

Workflow for selecting the optimal purification strategy for polar quinoline derivatives.

Section 1: Normal-Phase Flash Chromatography Challenges

Q1: My basic quinoline derivative streaks severely on bare silica and requires 100% methanol to elute, resulting in poor purity. Why does this happen, and how can I fix it?

Causality: This is a classic acid-base interaction. The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of bare silica gel[1],[2]. This ion-exchange mechanism outcompetes standard liquid-solid partitioning, leading to severe peak tailing and irreversible adsorption[2].

Solution: You must mask or bypass the acidic silanols.

  • Mobile Phase Modification: Adding a competing base, such as 0.1–2% triethylamine (TEA), to the mobile phase neutralizes the acidic silanols, preventing the quinoline from binding strongly[3],[2]. However, TEA must be removed post-purification, which can be tedious and may cause hydrolysis during evaporation[3],[2].

  • Amine-Bonded Silica (Preferred): Using an amine-functionalized silica column (e.g., aminopropyl bonded phase) provides a slightly basic surface (pKa ~9.8)[3]. This surface repels the basic quinoline compounds, eliminating silanol interactions without the need for liquid modifiers[3],[4].

Protocol 1: Self-Validating Purification using Amine-Bonded Silica
  • TLC Pre-test: Spot the crude mixture on an amine-functionalized TLC plate. Develop using a standard non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate)[3].

    • Self-Validation Check: Adjust the solvent ratio until the target quinoline has an Rf value between 0.1 and 0.4[3]. If the compound remains at the baseline even with highly polar solvents, it is too polar for normal phase; proceed to HILIC.

  • Column Equilibration: Equilibrate the amine-bonded flash column with 3-5 column volumes (CV) of the starting mobile phase (e.g., 100% Hexane).

  • Sample Loading: Dissolve the crude sample in a minimal amount of the starting solvent. If insoluble, use a dry-loading technique with Celite or amine-functionalized silica.

  • Gradient Elution: Run a linear gradient from the starting solvent to the optimized polar solvent ratio over 10-15 CVs. Monitor via UV detection.

G cluster_0 Bare Silica (Acidic) cluster_1 Amine-Bonded Silica (Basic) Silanol Si-OH (Acidic Silanol) Quinoline1 Quinoline-NH+ (Basic) Silanol->Quinoline1 Strong Ionic Binding (Tailing/Loss) AminePhase Si-Propyl-NH2 (Basic Surface) Quinoline2 Quinoline (Neutralized) AminePhase->Quinoline2 Repulsion / Normal Partitioning

Mechanistic differences in quinoline retention between acidic silica and amine-bonded silica.

Section 2: Reversed-Phase & HILIC Challenges

Q2: In RP-HPLC, my highly polar quinoline derivative elutes at the solvent front (void volume) even with 0% organic modifier. How can I achieve retention?

Causality: Highly polar quinolines possess a hydration shell that is thermodynamically unfavorable to strip away for interaction with a hydrophobic C18 stationary phase. When hydrophilicity outcompetes hydrophobic partitioning, the compound simply washes through the column.

Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates via a completely different mechanism: it uses a polar stationary phase (e.g., bare silica, diol, or amide) and a highly organic mobile phase (typically >80% acetonitrile)[5],[6]. A water-enriched liquid layer forms on the stationary phase, and polar quinolines partition into this aqueous layer, achieving excellent retention[6],[7].

Protocol 2: HILIC Method Development for Polar Quinolines
  • Solvent Preparation: Prepare Mobile Phase A (95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0) and Mobile Phase B (50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0)[1].

    • Mechanistic Note: The buffer controls the ionization state of the quinoline and ensures reproducible partitioning into the water-rich layer[7].

  • Sample Dilution: Dissolve the sample in a solvent matching the initial mobile phase (high organic)[5].

    • Self-Validation Check: If the sample precipitates, add a minimal volume of water or DMSO until just dissolved. Do not exceed 20% aqueous content in the injection volume, or peak distortion (fronting) will occur[5].

  • Column Equilibration: Flush the HILIC column (e.g., Amide-bonded) with 10-15 CVs of Mobile Phase A[5]. HILIC columns require longer equilibration times than RP columns to establish the aqueous hydration layer.

  • Gradient Elution: Start at 100% Mobile Phase A and run a gradient to 100% Mobile Phase B. In HILIC, water is the strong eluting solvent; increasing the aqueous content will elute the strongly retained polar quinolines[5],[6].

Q3: I am using RP-HPLC, and my quinoline peaks are broad and asymmetric. How do I improve peak shape?

Causality: Peak broadening for basic heterocycles in RP-HPLC is usually caused by secondary interactions with residual un-endcapped silanols on the C18 silica support, or by the compound existing in a mixed ionization state[1].

Solution: Optimize the mobile phase pH. For basic quinolines, operating at a low pH (e.g., pH 2.5–4.0 using Formic Acid or TFA) fully protonates the quinoline nitrogen and suppresses the ionization of acidic silanols, minimizing secondary interactions[1]. Alternatively, if using a high-pH tolerant column, operating at a high pH deprotonates the quinoline, rendering it neutral and highly retained via pure hydrophobic interactions[5],[1].

Quantitative Data Summary

To illustrate the impact of column chemistry and mobile phase selection on the purification of basic nitrogen heterocycles, the following table summarizes typical retention and peak asymmetry data[5].

Compound ClassColumn TypeMobile PhaseRetention Time (min)Peak Asymmetry (Tailing Factor)Mechanistic Outcome
Basic QuinolineBare Silica (Normal Phase)Hexane / EtOAc> 20.0 (often fails to elute)> 3.0 (Severe Tailing)Strong silanol interaction; irreversible binding.
Basic QuinolineAmine-Bonded SilicaHexane / EtOAc8.51.1 (Symmetrical)Basic surface repels analyte; pure partitioning.
Polar QuinolineStandard C18 (RP-HPLC)95:5 Water:ACN1.2 (Void Volume)N/AInsufficient hydrophobicity for retention.
Polar QuinolineAmide-HILIC95:5 ACN:Water (Buffer)6.41.2 (Symmetrical)Partitions into water-enriched stationary layer.

Table 1: Comparative chromatographic performance for basic and polar quinoline derivatives across different stationary phases.

Sources

Reference Data & Comparative Studies

Validation

A Framework for Evaluation: A Comparative Guide to 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline and Other Nitrosamines

For Researchers, Scientists, and Drug Development Professionals The emergence of nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating rigorous risk assess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating rigorous risk assessment and control strategies.[1][2] These compounds are classified as a "cohort of concern" due to the potent carcinogenic and mutagenic properties of many members of this class.[3][4][5] This guide provides a comparative framework for evaluating the novel nitrosamine, 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, in the context of other well-characterized nitrosamines.

Given the limited publicly available data on this specific compound, this document will serve as a roadmap for researchers. It will outline the critical toxicological and analytical methodologies required for its characterization, drawing upon established scientific principles and regulatory expectations for nitrosamine impurities.[6][7][8] The comparisons drawn will be based on the known properties of benchmark nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), as well as nitrosamine drug substance-related impurities (NDSRIs).[3][9]

Part 1: Initial Assessment of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

The starting point for evaluating any new nitrosamine is a thorough analysis of its chemical structure to predict its potential risks.

Chemical Structure and Classification

5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a complex aromatic compound. Its structure suggests it is likely a Nitrosamine Drug Substance-Related Impurity (NDSRI). NDSRIs are a subclass of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API) and are often unique to a specific manufacturing process.[7][10] The quinoline core is a structural motif found in various pharmaceuticals, and the presence of an amino group and a methylamino group creates potential sites for nitrosation reactions under certain process conditions.[3]

Structure-Activity Relationship (SAR) and Predicted Risk

Structure-activity relationship (SAR) analysis is a critical first step in assessing the potential carcinogenicity of a new nitrosamine.[4][11][12] The carcinogenic potential of many nitrosamines is linked to their metabolic activation, specifically the hydroxylation of the carbon atom alpha to the nitroso group.[11][13]

For 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, several structural features warrant consideration:

  • The N-Nitroso Group: This is the key functional group that defines the compound as a nitrosamine and is the primary driver of its potential carcinogenicity.

  • The Methyl Group: The presence of a methyl group alpha to the nitroso group is a structural feature shared with the potent carcinogen NDMA. This suggests a potential for metabolic activation via a similar pathway.

  • The Quinoline Ring: The bulky, aromatic quinoline structure may influence the compound's interaction with metabolic enzymes. Some quinoline derivatives are known mutagens, and their metabolic activation can lead to the formation of reactive intermediates.[14][15][16] The electronic properties of the quinoline ring system, modified by the amino and methyl substituents, will also play a role in the molecule's overall reactivity and metabolic fate.

Based on these features, a preliminary expert assessment would categorize this compound as a potentially potent mutagen and carcinogen, warranting thorough experimental investigation.

Part 2: A Comparative Guide to Toxicological Evaluation

The toxicological assessment of a novel nitrosamine follows a tiered approach, moving from computational predictions to in vitro assays.

The Underlying Mechanism: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of most nitrosamines is not due to the parent compound itself but rather its metabolic products.[17][18][19] Cytochrome P450 (CYP) enzymes in the liver and other tissues metabolize nitrosamines, leading to the formation of highly reactive electrophilic species.[17][19][20][21] These electrophiles can then form covalent bonds with DNA, creating DNA adducts that, if not repaired, can lead to mutations and the initiation of cancer.[17][18][19]

G Nitrosamine Nitrosamine (e.g., 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline) CYP450 Metabolic Activation (Cytochrome P450 Enzymes) Nitrosamine->CYP450 Electrophile Reactive Electrophilic Intermediate (e.g., Diazonium Ion) CYP450->Electrophile DNA Cellular DNA Electrophile->DNA Alkylation Adduct DNA Adduct Formation DNA->Adduct Mutation Somatic Mutations Adduct->Mutation If not repaired Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation pathway of carcinogenic nitrosamines.

In Vitro Mutagenicity Assessment: The Enhanced Ames Test

The bacterial reverse mutation assay, or Ames test, is a cornerstone for evaluating the mutagenic potential of chemical compounds.[22] For nitrosamines, an "enhanced" version of the Ames test is recommended by regulatory agencies to improve its sensitivity for this class of compounds.[3]

Comparative Mutagenicity Profile

CompoundPredicted Ames Test Outcome (with S9 activation)Rationale
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline PositiveStructural alerts (N-nitroso group, alpha-methyl group) suggest susceptibility to metabolic activation into a DNA-reactive species. The quinoline moiety itself can contribute to mutagenicity.[14]
N-Nitrosodimethylamine (NDMA) PositiveWell-established potent mutagen in the Ames test following metabolic activation.[22]
N-Nitrosodiethylamine (NDEA) PositiveAnother well-characterized potent mutagen that requires metabolic activation.[22]
A Non-mutagenic Structural Analog (Hypothetical) NegativeLacks the key structural features required for metabolic activation to a mutagenic species.
  • Strain Selection: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA pKM101) to detect different types of mutations.[22]

  • Metabolic Activation: The choice of the S9 fraction is critical. Hamster liver S9 is often more effective than rat liver S9 for bioactivating nitrosamines and is recommended.[3][23]

  • Assay Procedure (Pre-incubation Method):

    • Prepare a range of concentrations of the test compound.

    • In a test tube, combine the test compound, the bacterial culture, and the S9 metabolic activation mix.

    • Pre-incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 20-30 minutes).

    • Add top agar to the mixture and pour it onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the background level.

In Vitro Genotoxicity in Mammalian Cells

To complement the Ames test, in vitro assays using mammalian cells are employed to assess a broader range of genotoxic events, including chromosomal damage.

Comparative Genotoxicity Profile

CompoundPredicted Micronucleus Test Outcome (with S9)Predicted Gene Mutation Assay Outcome (with S9)
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline PositivePositive
N-Nitrosodimethylamine (NDMA) PositivePositive
N-Nitrosodiethylamine (NDEA) PositivePositive
  • Cell Culture: Culture human lymphoblastoid TK6 cells in appropriate media.

  • Treatment: Expose the cells to a range of concentrations of the test compound for a short duration (e.g., 4 hours) in the presence of hamster liver S9, followed by a longer recovery period (e.g., 20 hours).

  • Micronucleus Staining: Harvest the cells, treat them with a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have undergone one cell division, and stain the cells with a DNA-specific dye (e.g., DAPI).

  • Analysis: Using fluorescence microscopy, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.

Part 3: A Comparative Guide to Analytical Methodologies

The detection and quantification of nitrosamines at the low levels required by regulatory agencies demand highly sensitive and specific analytical methods.[24][25]

Comparison of Key Analytical Techniques

TechniqueSensitivitySpecificityCommon ApplicationsSample Preparation
LC-MS/MS High (ppb to ppt levels)[26]HighQuantification of a wide range of nitrosamines, including non-volatile and thermally labile compounds.[24][27]Liquid-liquid extraction, solid-phase extraction.[24]
GC-MS HighHighAnalysis of volatile nitrosamines.[24]Headspace analysis, liquid injection.
LC-HRMS Very HighVery HighIdentification of unknown nitrosamines and structural elucidation.[24][26]Similar to LC-MS/MS.
  • Standard Preparation: Synthesize and purify an analytical standard of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline.

  • Chromatographic Separation:

    • Select a suitable C18 reversed-phase column.

    • Develop a gradient elution method using a mobile phase of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid) to achieve good peak shape and separation from matrix components.

  • Mass Spectrometric Detection:

    • Optimize the electrospray ionization (ESI) source parameters in positive ion mode.

    • Perform a full scan to determine the precursor ion (M+H)+.

    • Fragment the precursor ion and select the most abundant and specific product ions for Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Develop a robust extraction method from the drug product matrix (e.g., dissolution followed by solid-phase extraction).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of quantification (LOQ).

Part 4: Regulatory Framework and Risk Assessment

Regulatory agencies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the control of nitrosamine impurities.[1][6][8][28]

Acceptable Intake (AI) Limits

The central concept in the regulatory control of nitrosamines is the Acceptable Intake (AI) limit, which represents a daily dose that corresponds to a negligible lifetime cancer risk (typically 1 in 100,000).[29] For well-studied nitrosamines like NDMA and NDEA, AI limits have been established based on extensive animal carcinogenicity data.[3]

For a novel nitrosamine like 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, an AI limit would initially be determined using a read-across approach from a structurally similar surrogate with known carcinogenic potency.[4][11] The final AI would be established based on the experimental data generated from the toxicological assessments outlined above.

Risk Assessment Workflow

The decision-making process for managing a newly identified nitrosamine impurity involves a systematic risk assessment.

G Start Identification of Potential Nitrosamine Impurity (e.g., 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline) SAR In Silico Assessment (Structure-Activity Relationship) Start->SAR Analytical Develop and Validate Analytical Method Start->Analytical Ames Enhanced Ames Test SAR->Ames Mammalian In Vitro Mammalian Genotoxicity Assays Ames->Mammalian Potency Establish Potency Category Mammalian->Potency AI Determine Acceptable Intake (AI) Limit Potency->AI Compare Compare Results to AI Limit AI->Compare Test Test Batches of Drug Product Analytical->Test Test->Compare Below Below AI Limit Compare->Below Yes Above Above AI Limit Compare->Above No Control Implement Control Strategy and Monitor Below->Control Mitigate Implement Mitigation Strategy (e.g., Process Modification) Above->Mitigate End Ensure Product Safety Control->End Mitigate->Test

Caption: Risk assessment workflow for a novel nitrosamine impurity.

Conclusion

While specific experimental data for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is not yet widely available, a robust framework exists for its evaluation. Based on its structure, it should be treated as a potentially potent genotoxic impurity. A systematic approach involving in silico assessment, enhanced in vitro mutagenicity and genotoxicity testing, and the development of sensitive analytical methods is crucial. By comparing its properties to well-characterized nitrosamines within this established framework, researchers and drug developers can effectively assess the risk posed by this and other novel nitrosamine impurities, ensuring the safety and quality of pharmaceutical products.

References

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.). ResearchGate.
  • Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Food and Chemical Toxicology.
  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559.
  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. FDA.
  • Cross, K. P., et al. (2022). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Journal of Medicinal Chemistry, 65(2), 1039-1056.
  • European Medicines Agency. (2026).
  • P, S., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis.
  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. FDA.
  • Pharma Excipients. (2022). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Pharma Excipients.
  • NSF. (2024). Revision 2 of FDA Guidance on Nitrosamines Published. NSF.
  • Creative Proteomics. (2025). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
  • Lhasa Limited. (2026). Developing Structure-Activity Relationships for N-Nitrosamine Activity.
  • Brambilla, G., & Martelli, A. (2007). Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products.
  • Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent.
  • Hecht, S. S. (2016). Exposure and Metabolic Activation Biomarkers of Carcinogenic Tobacco-Specific Nitrosamines. Accounts of Chemical Research, 49(1), 106-114.
  • Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. Zamann Pharma Support.
  • Facet. (2024). New FDA Guidance: Control of Nitrosamine Impurities in Human Drugs (September 2024). Facet.
  • Pharmaceutical Technology. (2025). EMA Provides Guidance on How to Avoid Nitrosamines in Human Medicines. Pharmaceutical Technology.
  • Lhasa Limited. (2021). Developing Structure-activity Relationships For N-nitrosamine Activity. Lhasa Limited.
  • Schuller, H. M. (1990). Metabolic activation and biological effects of nitrosamines in the mammalian lung. Pharmacology & Therapeutics, 46(1), 95-103.
  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed.
  • U.S. Food and Drug Administration. (2021). FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. FDA.
  • BfArM. (n.d.). EMA to provide guidance on avoiding nitrosamines in human medicines. BfArM.
  • Cross, K. P., et al. (2023). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 36(12), 1965-1995.
  • Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays.
  • ResolveMass Laboratories Inc. (2026). Top 5 Nitrosamine Testing Methods. ResolveMass.
  • MilliporeSigma. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. MilliporeSigma.
  • AMSbiopharma. (2026). EMA nitrosamines update and acceptable intake limits. AMSbiopharma.
  • Johnson, G. E., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 38(1), 1-15.
  • Asian Journal of Pharmaceutical and Clinical Research. (2014). A review on mechanism of nitrosamine formation, metabolism and toxicity in in vivo. Asian Journal of Pharmaceutical and Clinical Research.
  • Nagai, F., et al. (1977). Mutagenicities of quinoline and its derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 42(3), 335-342.
  • Grivas, S., & Jägerstad, M. (1984). Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test. Mutation Research/Genetic Toxicology, 137(1), 29-32.
  • U.S. Environmental Protection Agency. (1998). Toxicological Review of Quinoline. EPA.

Sources

Comparative

A Comparative Guide to the Biological Evaluation of Quinoline-Based Compounds

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its "privileged" status.[1][2] This is due to its presence in a multitude of compounds with a vast array of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its "privileged" status.[1][2] This is due to its presence in a multitude of compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and neuroprotective effects.[2][3][4] This guide offers a comparative analysis of quinoline-based compounds across key biological assays, providing researchers, scientists, and drug development professionals with detailed experimental methodologies, supporting data, and insights into their mechanisms of action.

Section 1: Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds exert their anticancer effects through diverse mechanisms, such as arresting the cell cycle, inducing apoptosis, inhibiting angiogenesis, and disrupting cell migration.[5][6] A significant number of these compounds function by inhibiting crucial enzymes like topoisomerases and protein kinases.[6][7]

Comparative Analysis of Anticancer Activity

The efficacy of anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activity of various quinoline derivatives against several human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid (52) MGC-803 (Gastric)1.38[3]
HCT-116 (Colon)5.21[3]
MCF-7 (Breast)Not Specified[3]
Quinolinyl Thiourea Analog (1a) P. falciparum2.2[2]
Quinolinyl Thiourea Analog (with dimethylamino group) P. falciparum1.2[2]
N-alkylated, 2-oxoquinoline (16-21) HEp-2 (Larynx)49.01-77.67% inhibition[5]
7-chloro-4-quinolinylhydrazone (36) VariousImproved Activity[5]
Pyrano[3,2-c]quinolone (4a-b) EAC, Hep-G2, MCF-7Strong Inhibition[8]

Table 1: Comparative cytotoxic activity of selected quinoline derivatives.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[9][12]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-based compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9][10]

Visualizing the MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compound Add quinoline compounds (serial dilutions) incubation_24h->add_compound incubation_exp Incubate for exposure period (e.g., 48h) add_compound->incubation_exp add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubation_exp->add_mtt incubation_mtt Incubate 2-4h (37°C) add_mtt->incubation_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubation_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate MIC_Workflow cluster_setup Plate Setup cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_readout Read Results dispense_broth Dispense 100 µL broth into each well add_compound Add 100 µL of 2x compound to first column dispense_broth->add_compound serial_dilute Perform 2-fold serial dilutions across the plate (Col 1 to 10) add_compound->serial_dilute inoculate_wells Add inoculum to wells (except sterility control) prepare_inoculum Prepare standardized inoculum (5x10^5 CFU/mL) prepare_inoculum->inoculate_wells incubate_plate Incubate 18-24h at 37°C inoculate_wells->incubate_plate read_mic Visually determine MIC: Lowest concentration with no visible growth incubate_plate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Section 3: Antimalarial Activity of Quinoline Derivatives

Quinolines, such as chloroquine and quinine, have been pivotal in the fight against malaria. [13]Their primary mechanism of action involves interfering with the detoxification of heme, which is toxic to the parasite. [2][13][14]

Mechanism of Action in Plasmodium falciparum

During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing large amounts of toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. 4-aminoquinolines like chloroquine accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death. [2][13][14]

Hemozoin_Inhibition Mechanism of Chloroquine Action cluster_parasite Parasite Food Vacuole (Acidic) cluster_drug Drug Action Hemoglobin Hemoglobin (from host RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity Chloroquine Chloroquine Chloroquine->Hemozoin

Caption: Inhibition of hemozoin formation by chloroquine.

Key Experimental Protocol: SYBR Green I-Based Fluorescence Assay

The SYBR Green I assay is a widely used, simple, and cost-effective method for assessing parasite viability and drug susceptibility. [15][16]It measures the proliferation of malaria parasites by quantifying the amount of parasite DNA. [17] Step-by-Step Protocol:

  • Parasite Culture: Synchronized, ring-stage P. falciparum cultures are plated in 96-well plates. [18]2. Drug Addition: The parasites are exposed to serial dilutions of the test compounds and incubated for 48-72 hours. [18]3. Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This buffer lyses the red blood cells and allows the dye to intercalate with the parasite DNA. [17]4. Fluorescence Reading: The plate is incubated in the dark before measuring fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. [17]5. Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, and therefore, parasite growth. IC50 values are calculated from dose-response curves. [18]

Section 4: Neuroprotective Activity of Quinoline Derivatives

Recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's. [1][19][20]Their mechanisms of action are often multi-targeted, including antioxidant effects, chelation of metal ions, and inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). [1][21] Some quinoline compounds have demonstrated the ability to protect neuronal cells from oxidative stress-induced death and reduce the production of inflammatory mediators like nitric oxide. [20][22]The evaluation of these compounds often involves in vitro assays using neuronal cell lines and in vivo models of neurodegenerative diseases. [19][20]

Conclusion

The quinoline scaffold remains a highly versatile and valuable framework in drug discovery. The comparative analysis of quinoline-based compounds across various biological assays demonstrates their broad therapeutic potential. The standardized protocols provided in this guide serve as a foundation for researchers to reliably evaluate novel quinoline derivatives and contribute to the development of new and effective therapeutic agents. The continuous exploration of this remarkable heterocyclic system promises to yield further breakthroughs in the fight against a wide range of diseases.

References

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • MTT assay protocol. Abcam.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. Benchchem.
  • Broth microdilution – Knowledge and References. Taylor & Francis.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
  • Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Compar
  • Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
  • Two-fold Broth Microdilution Method for Determin
  • Investigating the antibacterial and antifungal activity of quinoline deriv
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.
  • Effects of quinoline-based compounds on neuronal cells.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • A study of the antimicrobial activity of selected synthetic and n
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed.
  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central.
  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment.
  • Anticancer Activity of Quinoline Deriv
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel

Sources

Validation

A Comprehensive Guide to the Structural Validation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel heterocyclic compound, 5-Amino-6-[(N-methyl-N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel heterocyclic compound, 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline. Given the limited direct experimental data available for this specific molecule, this document outlines a robust validation strategy employing a combination of established spectroscopic and spectrometric methods. The protocols and data presented are based on well-understood principles for the characterization of quinoline derivatives and N-nitroso compounds, offering a predictive and comparative framework for researchers.

Introduction

5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a complex molecule featuring a quinoline core, an amino group, and a potentially labile N-nitrosoamino moiety. Accurate structural elucidation is paramount for understanding its chemical reactivity, potential biological activity, and for ensuring the purity and consistency of synthesized batches. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) for its comprehensive characterization.

Predicted Structural Features and Analytical Considerations

The structure of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline presents several key features that will be targeted for validation:

  • Quinoline Core: A bicyclic aromatic system that will exhibit characteristic signals in both NMR and vibrational spectra. The substitution pattern will influence the chemical shifts and coupling constants in ¹H and ¹³C NMR.

  • Amino Group (-NH₂): The protons of the primary amine will be identifiable in the ¹H NMR spectrum, and the N-H stretching vibrations will be observable in the IR spectrum.

  • N-methyl-N-nitrosoamino Group [-N(CH₃)N=O]: This group is a critical component for validation. The methyl protons will give a distinct singlet in the ¹H NMR spectrum. The N-N and N=O stretching vibrations will have characteristic frequencies in IR and Raman spectra.

  • Methyl Group (-CH₃): The methyl group on the quinoline ring will also produce a singlet in the ¹H NMR spectrum.

The presence of the N-nitroso group introduces the potential for thermal and photolytic instability. Therefore, analytical techniques should be chosen to minimize degradation.

Comparative Analysis of Validation Techniques

A multi-technique approach is essential for the unambiguous structural confirmation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline.

Analytical TechniqueInformation ProvidedStrengthsPotential Challenges
¹H NMR Spectroscopy Provides information on the number, environment, and connectivity of protons.Excellent for determining the substitution pattern on the quinoline ring and identifying the methyl groups.Signal broadening of the -NH₂ protons.
¹³C NMR Spectroscopy Reveals the number and chemical environment of carbon atoms.Confirms the carbon skeleton of the quinoline ring and the presence of all functional groups.[1]Longer acquisition times may be required for less sensitive carbons.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons and carbons, confirming connectivity.Unambiguously assigns all proton and carbon signals and confirms the overall structure.Requires more instrument time and expertise in data interpretation.
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass and elemental composition of the molecule.Provides definitive confirmation of the molecular formula.[2]Fragmentation patterns can be complex and may require careful interpretation.
Infrared (IR) Spectroscopy Identifies functional groups based on their characteristic vibrational frequencies.Quickly confirms the presence of -NH₂, C=C, C=N, and potentially the N-N=O group.[3][4]Peak overlap in the fingerprint region can make specific assignments challenging.
Raman Spectroscopy Complements IR spectroscopy, particularly for non-polar bonds.Can provide clearer signals for the aromatic ring vibrations and the N-N bond.[4]Fluorescence from the sample can sometimes interfere with the signal.

Experimental Protocols and Workflows

Overall Workflow for Structural Validation

The following diagram outlines a logical workflow for the comprehensive structural validation of a newly synthesized batch of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline.

Caption: Workflow for the synthesis and structural validation of the target compound.

Step-by-Step Protocols
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid exchange of the amino protons.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals: Aromatic protons on the quinoline ring (multiplets), a singlet for the amino protons, a singlet for the N-methyl protons, and a singlet for the C7-methyl protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals: Aromatic carbons of the quinoline ring, and carbons corresponding to the two methyl groups.

  • 2D NMR Acquisition:

    • Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings within the quinoline ring.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations, which is crucial for confirming the positions of the substituents on the quinoline ring.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • High-Resolution Mass Spectrometry (HRMS) Acquisition:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Obtain the high-resolution mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).

    • Compare the measured accurate mass with the theoretical mass calculated for the molecular formula C₁₁H₁₂N₄O. This provides strong evidence for the elemental composition.[2]

  • Sample Preparation:

    • IR: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Raman: Place a small amount of the solid sample directly in the path of the laser.

  • Data Acquisition:

    • Acquire the IR and Raman spectra over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

    • Expected Key Vibrational Bands:

      • N-H stretching (amino group): ~3400-3200 cm⁻¹ (IR)

      • C-H stretching (aromatic and methyl): ~3100-2850 cm⁻¹ (IR and Raman)

      • C=C and C=N stretching (quinoline ring): ~1600-1450 cm⁻¹ (IR and Raman)[3][4]

      • N=O stretching (nitroso group): ~1450-1500 cm⁻¹ (IR)

      • N-N stretching (nitrosoamino group): This can be weak and variable, but may appear in the 1100-1000 cm⁻¹ region.

Hypothetical Data Comparison

The following table presents predicted spectral data for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, which can be used as a reference for comparison with experimentally obtained data.

Data TypePredicted Values/Observations
¹H NMR (DMSO-d₆, 400 MHz) δ 8.5-7.0 (m, aromatic-H), δ 5.5 (br s, -NH₂), δ 3.4 (s, N-CH₃), δ 2.5 (s, C7-CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 150-110 (aromatic-C), δ 40 (N-CH₃), δ 20 (C7-CH₃)
HRMS (ESI⁺) [M+H]⁺ calculated for C₁₁H₁₃N₄O⁺: 217.1084; Found: 217.10XX (within 5 ppm)
IR (KBr, cm⁻¹) ~3350, 3250 (-NH₂), ~3050 (Ar-H), ~2920 (C-H), ~1620, 1580, 1500 (C=C, C=N), ~1470 (N=O)
Raman (cm⁻¹) Strong bands corresponding to the quinoline ring vibrations.

Safety and Handling

N-nitroso compounds are often potent carcinogens and should be handled with extreme care.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The structural validation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline requires a multi-faceted analytical approach. By combining the detailed connectivity information from 1D and 2D NMR spectroscopy with the precise mass determination from HRMS and the functional group identification from IR and Raman spectroscopy, researchers can achieve an unambiguous confirmation of its structure. This comprehensive validation is a critical step in advancing the study of this novel compound and its potential applications.

References

  • Ulahannan, A. J., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Vibrational spectroscopic study of some quinoline derivatives. (2014).
  • Crews, C. (2010).
  • Walters, C. L. (1996). Analytical Techniques for the Determination of Total N-nitroso Compounds. European Journal of Cancer Prevention.
  • Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. (2012).
  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calcul
  • Barrios-Estrada, C., et al. (2018). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods.
  • Kim, H., & Lim, H. S. (2005). Determination of Total N-Nitroso Compounds by Chemical Denitrosation Using CuCl. Journal of Agricultural and Food Chemistry.
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. (2024). Journal of Applied Bioanalysis.
  • Woźnicka, E., et al. (2022). New Synthetic Quinoline (Qui)
  • SAFETY D
  • 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline. (n.d.).
  • 5-Aminoquinoline. (n.d.). Haz-Map.
  • Synthesis and Characterization of 5-Nitrocinnoline: A Technical Guide. (n.d.). Benchchem.
  • 6-Aminoquinoxaline. (n.d.). Apollo Scientific.
  • 5-Aminoquinoline. (n.d.). PubChem.
  • Synthesis of 5-Amino-6-nitroquinoxaline. (n.d.). PrepChem.com.
  • Methods for the preparation of 6-aminoisoquinoline. (2018).
  • Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS One.
  • Safety Data Sheet: 6-Methylquinoline. (2021). Chemos GmbH&Co.KG.
  • 5-AMINO-6-METHYLAMINO-D3-QUINOLINE — Chemical Substance Inform
  • Bilici, A., & Tuncagil, S. (2017). Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. DergiPark.

Sources

Comparative

Biological Potency of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: A Comparative Guide

Executive Summary The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) occupies a critical intersection in modern toxicology and pharmaceutical development. Structurally, it is a compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) occupies a critical intersection in modern toxicology and pharmaceutical development. Structurally, it is a complex N-nitrosamine derivative built upon a quinoline-5,6-diamine scaffold. In drug development, N-nitrosamines are heavily scrutinized under the as a "cohort of concern" due to their potent DNA-reactive and carcinogenic properties.

This guide objectively compares the biological potency and mutagenic mechanisms of this specific nitrosamine against its non-nitrosated parent diamine, standard aliphatic nitrosamines (like NDMA), and highly potent food-borne heterocyclic amines (HCAs) such as IQ.

Structural & Mechanistic Profiling: The Causality of Toxicity

To understand the potency of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (AMNMQ), we must analyze the structure-activity relationship (SAR) that dictates its metabolic activation.

The parent compound, 5-amino-6-methylamino-7-methylquinoline , is a synthetic precursor to imidazoquinolines. On its own, this uncyclized diamine lacks the structural geometry required to intercalate deeply into DNA or undergo the specific N-hydroxylation pathways favored by highly mutagenic HCAs. However, the addition of the N-nitroso group fundamentally alters its toxicity profile.

The Alkylation Pathway

Unlike the parent diamine, AMNMQ does not rely on direct intercalation. Instead, it undergoes α-hydroxylation mediated by Cytochrome P450 enzymes (primarily CYP2A6 and CYP2E1). This hydroxylation destabilizes the molecule, leading to the spontaneous cleavage of an aldehyde and the formation of a highly reactive diazonium ion . This electrophilic intermediate aggressively attacks nucleophilic centers on DNA (predominantly the O6 and N7 positions of guanine), forming bulky DNA adducts that cause mispairing during replication.

Pathway A 5-Amino-6-[(N-methyl-N-nitroso)amino] -7-methylquinoline B α-Hydroxylation (CYP450 / S9 Mix) A->B C Unstable α-Hydroxy Nitrosamine B->C D Diazonium Ion (Alkylating Agent) C->D E DNA Adducts (e.g., O6-Alkylguanine) D->E

Metabolic activation pathway of AMNMQ to a DNA-reactive diazonium ion.

Comparative Biological Potency

How does AMNMQ stack up against its structural relatives? Historical data on the parent diamine provides a stark contrast. demonstrated that uncyclized diamine precursors, such as N6,7-dimethylquinoline-5,6-diamine, exhibit negligible mutagenic activity in standard Ames testing compared to their cyclized imidazoquinoline counterparts (e.g., IQ).

However, the nitrosated AMNMQ behaves similarly to potent, bulky N-nitrosamines. The table below summarizes the comparative biological potency based on structural class and established mutagenic behaviors.

CompoundStructural ClassMetabolic Activation RequirementAmes Mutagenicity (+S9)Primary DNA Lesion
AMNMQ Bulky N-NitrosamineHigh (CYP450 α-hydroxylation)+++ (Potent)Bulky alkylation ( O6 -guanine)
Parent Diamine Heterocyclic DiamineHigh (N-hydroxylation)- (Negative/Weak)N/A
IQ Imidazoquinoline (HCA)High (CYP1A2 N-hydroxylation)++++ (Extremely Potent)C8-guanine adducts
NDMA Aliphatic N-NitrosamineHigh (CYP2E1 α-hydroxylation)++ (Potent, strain specific)Methylation ( O6 / N7 -guanine)

Key Takeaway: The potency of AMNMQ is driven entirely by the N-nitroso functional group, elevating a benign diamine precursor into the ICH M7 "cohort of concern."

Experimental Methodology: Validating Nitrosamine Mutagenicity

Standard plate incorporation assays often fail to accurately quantify nitrosamine mutagenicity due to compound volatility and specific enzymatic requirements. As outlined in the, specialized protocols are required.

Below is a self-validating, step-by-step protocol optimized for evaluating bulky nitrosamines like AMNMQ.

Protocol: Optimized Pre-Incubation Ames Assay

Rationale: Nitrosamines require specific metabolic activation that is often inefficient in standard rat S9 fractions. This protocol utilizes hamster liver S9 (which possesses higher CYP2A6/CYP2E1 activity) and a pre-incubation step to maximize metabolic conversion before agar immobilization.

Self-Validating Controls:

  • Positive Control: NDMA (validates S9 efficacy for α-hydroxylation).

  • Negative Control: DMSO vehicle (establishes baseline spontaneous reversion).

  • Strain Selection: S. typhimurium YG7108 (lacks O6 -methylguanine-DNA methyltransferase, making it hyper-sensitive to alkylating agents).

Step-by-Step Workflow:

  • Preparation of S9 Mix: Thaw hamster liver S9 (induced with phenobarbital/5,6-benzoflavone) on ice. Reconstitute the S9 mix with NADP+, glucose-6-phosphate, and phosphate buffer (pH 7.4).

    • Expert Insight: Do not substitute with standard rat S9, as it routinely yields false negatives for complex nitrosamines due to insufficient CYP2E1 expression.

  • Pre-Incubation: In a sterile culture tube, combine 100 µL of the test compound (AMNMQ dissolved in DMSO), 500 µL of the hamster S9 mix, and 100 µL of an overnight S. typhimurium YG7108 culture. Incubate at 37°C for 30 minutes with gentle shaking (150 rpm).

    • Expert Insight: Liquid-phase incubation allows maximum contact time between the lipophilic compound, the metabolic enzymes, and the bacteria.

  • Plating: Add 2.0 mL of molten top agar (supplemented with trace histidine and biotin) to the tube. Vortex gently for 3 seconds and immediately pour onto minimal glucose agar plates.

  • Incubation: Allow the agar to solidify, invert the plates, and incubate at 37°C for 48–72 hours.

  • Quantification: Count revertant colonies using an automated colony counter. A positive mutagenic response is defined as a reproducible, dose-dependent increase in revertants at least 2-fold over the DMSO vehicle control.

Workflow S1 1. Strain Preparation (S. typhimurium YG7108) S2 2. Metabolic Activation (Hamster S9 Mix + Cofactors) S1->S2 S3 3. Liquid Pre-incubation (30 min at 37°C, 150 rpm) S2->S3 S4 4. Agar Plating & Incubation (48-72h at 37°C) S3->S4 S5 5. Revertant Quantification (Automated Colony Counting) S4->S5

Optimized pre-incubation Ames test workflow for bulky N-nitrosamine evaluation.

Conclusion & Strategic Implications

When comparing 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline to its analogs, the data underscores a fundamental principle of toxicology: minor functional group modifications can drastically alter biological potency. While the parent quinoline diamine is a relatively benign synthetic intermediate, the introduction of the N-nitroso group generates a potent alkylating agent upon metabolic activation.

For drug development professionals, the presence of AMNMQ—even at trace levels as an API impurity—necessitates rigorous control strategies, highly sensitive analytical quantification (e.g., LC-MS/MS), and specialized toxicological screening methodologies that account for its unique metabolic requirements.

References

  • Grivas, S., & Jägerstad, M. (1984). Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test. Mutation Research Letters.[Link][1]

  • European Medicines Agency (EMA). ICH M7 (R1) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link]

Sources

Validation

Assessing the Purity of Synthesized 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: A Methodological Comparison Guide

Executive Summary The synthesis of complex Nitrosamine Drug Substance Related Impurities (NDSRIs) requires rigorous analytical certification before they can be utilized as primary reference standards. 5-Amino-6-[(N-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex Nitrosamine Drug Substance Related Impurities (NDSRIs) requires rigorous analytical certification before they can be utilized as primary reference standards. 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS 1794810-51-7) is a highly specific, mutagenic heterocyclic amine derivative[1]. Assessing its absolute mass fraction purity presents severe analytical bottlenecks: the thermal lability of the N-NO bond and the phenomenon of E/Z rotamer isomerism.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Quantitative 1H-NMR (qNMR) —our recommended "Product" methodology—against traditional Chromatographic Mass Balance (HPLC-UV/KF/TGA) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Mechanistic Insights: The Causality of Analytical Challenges

To understand why certain analytical platforms fail or succeed with 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, we must examine its molecular physics. The delocalization of the lone electron pair from the amine nitrogen into the nitroso oxygen creates a partial double bond character (N-NO)[2]. This restricts bond rotation, forcing the molecule into stable E (trans) and Z (cis) rotamers[3].

  • The GC-MS Failure (Thermal Denitrosation): The N-NO bond has a relatively low dissociation energy. When introduced into a GC inlet at temperatures exceeding 200°C, the molecule undergoes rapid thermal denitrosation, reverting to its secondary amine precursor (5-Amino-6-methylamino-7-methylquinoline). This results in massive artifact formation and a falsely degraded purity profile.

  • The HPLC-UV Complication (Peak Splitting): In liquid chromatography, the interconversion rate between the E and Z rotamers at ambient temperatures often matches the chromatographic timescale. This manifests as severe peak splitting, shouldering, or broad baseline humps[4]. Without forcing rotamer coalescence via high column temperatures (which risks on-column degradation), accurate UV area integration is nearly impossible.

  • The qNMR Advantage (Slow Exchange): On the NMR timescale, the E/Z interconversion is extremely slow. The rotamers appear as distinct, sharp signals[2]. Because NMR response is directly proportional to the number of nuclei, an analyst can simply sum the integrals of the E and Z peaks to achieve absolute quantitation, bypassing the need for chromatographic resolution[5].

Mechanisms cluster_NMR qNMR Platform cluster_HPLC HPLC-UV Platform cluster_GC GC-MS Platform Molecule N-Nitrosamine (Partial Double Bond) NMR_Mech Slow Exchange (NMR Timescale) Molecule->NMR_Mech HPLC_Mech Moderate Exchange (Chromatographic Timescale) Molecule->HPLC_Mech GC_Mech High Heat (>200°C Inlet) Molecule->GC_Mech NMR_Result Distinct E & Z Peaks (Accurate Summation) NMR_Mech->NMR_Result HPLC_Result Peak Splitting (Integration Errors) HPLC_Mech->HPLC_Result GC_Result Thermal Denitrosation (False Purity) GC_Mech->GC_Result

Fig 1. Mechanistic causality of analytical outcomes across qNMR, HPLC-UV, and GC-MS platforms.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, the methodologies below are designed as self-validating systems. They incorporate internal mathematical constraints to prevent the overestimation of purity.

Protocol 1: Quantitative 1H-NMR (The Recommended Product)

Self-Validating Mechanism: This protocol includes an inversion-recovery sequence to empirically determine the T1​ relaxation time. By mathematically enforcing a relaxation delay ( D1​ ) of ≥5×T1​ , the system guarantees >99.3% signal recovery, eliminating integration bias[6].

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the synthesized 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline and ~5.0 mg of Maleic Acid (Internal Standard, TraceCERT®, SI-traceable).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Maleic acid provides a distinct singlet at ~6.3 ppm, which will not overlap with the analyte's quinoline aromatic protons (7.0–9.0 ppm) or methyl groups[5].

  • Parameter Optimization: Execute an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) among the analyte and internal standard protons.

  • Acquisition: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 45-60 seconds). Acquire the 1H-NMR spectrum using a 90° excitation pulse and ≥64 transients to achieve a Signal-to-Noise (S/N) ratio >250:1 .

  • Processing & Integration: Apply manual phase and baseline correction. Integrate the Maleic Acid singlet (2H). Next, locate the E and Z rotamer singlets of the analyte's N-methyl group (~3.0–3.5 ppm). Integrate both peaks and sum their areas (Total 3H).

  • Calculation: Compute the absolute mass fraction purity using the direct proportionality of the qNMR equation.

Protocol 2: Chromatographic Mass Balance (Alternative 1)

Self-Validating Mechanism: This approach utilizes orthogonal detectors. If HPLC-UV suggests 99.5% purity, but TGA reveals 1.5% residual solvent, the mass fraction is mathematically constrained to 98.0%, preventing the "blind spots" of UV-only analysis.

  • Chromatographic Purity (HPLC-UV): Prepare a 1.0 mg/mL solution in Acetonitrile/Water. Inject 5 µL onto a superficially porous C18 column (2.7 µm, 150 x 4.6 mm).

  • Elution & Coalescence: Use a gradient of 0.1% Formic Acid in Water and Acetonitrile. Critical Step: Maintain the column compartment at 50°C to encourage rotamer coalescence and minimize peak splitting[4]. Monitor at 254 nm and calculate Area %.

  • Water Content (Karl Fischer): Volumetrically titrate ~50 mg of the sample to determine % H2​O .

  • Volatiles & Ash (TGA/ROI): Heat ~10 mg of sample at 10°C/min from 25°C to 600°C under nitrogen to determine residual solvents, followed by combustion in air for Residue on Ignition (ROI).

  • Final Calculation: Mass Purity = HPLC Area% ×[100% - (%Water + %Solvents + %Ash)] / 100.

PurityWorkflow cluster_qNMR The Product: qNMR Methodology cluster_MassBal Alternative 1: Mass Balance Start Synthesized Nitrosamine CAS 1794810-51-7 qNMR_Prep Add Internal Standard (Maleic Acid) in DMSO-d6 Start->qNMR_Prep HPLC HPLC-UV (Chromatographic Purity) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / ROI (Volatiles & Ash) Start->TGA qNMR_Acq 1H-NMR Acquisition (Relaxation Delay D1 ≥ 5×T1) qNMR_Prep->qNMR_Acq qNMR_Integ Integrate & Sum E/Z Rotamer Signals qNMR_Acq->qNMR_Integ qNMR_Result Absolute Mass Fraction Purity (%) qNMR_Integ->qNMR_Result Compare Final Certified Purity (High Confidence) qNMR_Result->Compare Primary Certification MB_Result 100% - (Imp + H2O + Ash) HPLC->MB_Result KF->MB_Result TGA->MB_Result MB_Result->Compare Orthogonal Validation

Fig 2. Orthogonal workflow comparing qNMR and Mass Balance for absolute purity certification.

Quantitative Data Presentation

The following table summarizes the performance metrics of each analytical methodology when applied specifically to 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline.

Performance MetricQuantitative NMR (Product)Mass Balance (Alt 1)GC-MS (Alt 2)
Absolute Accuracy Excellent (Direct SI-traceable)Good (Prone to UV response bias)Poor (Thermal degradation)
Handling of E/Z Isomers Seamless (Summation of distinct integrals)Challenging (Requires thermal coalescence)N/A (Molecule degrades)
Primary Reference Standard Not Required (Uses independent IS)Required for precise quantitationRequired
Analysis Time ~1 Hour (Single experiment)~1-2 Days (Multiple techniques)~45 Minutes
Sample Consumption ~10 mg (Non-destructive, recoverable)>60 mg (Destructive)~1 mg (Destructive)

Conclusion

For the purity assessment of synthesized 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, qNMR stands as the superior analytical product. It elegantly bypasses the chromatographic nightmares of E/Z isomer peak splitting and avoids the thermal degradation pitfalls of GC-MS. While Mass Balance remains a valuable orthogonal validation tool, qNMR provides a faster, non-destructive, and highly accurate primary certification of mass fraction purity.

References

1.[1] Title: N6,7-Dimethylquinoline-5,6-diamine | 83407-42-5 - ChemicalBook Source: chemicalbook.com URL:

2. Title: Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites Source: nist.gov URL:

3.[2] Title: Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis Source: acanthusresearch.com URL:

4.[3] Title: Hunt for NDSRIs: Unveiling Hidden Threats with the Novel 15 N-Enriched NAP Test Source: acs.org URL:

5.[5] Title: Quantitative NMR Spectroscopy Source: acanthusresearch.com URL:

6.[6] Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: mdpi.com URL:

7.[4] Title: (PDF) Theoretical Explanation of the Peak Splitting of Tobacco-Specific N-Nitrosamines in HPLC Source: researchgate.net URL:

Sources

Comparative

Inter-Laboratory Comparison of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline Trace Analysis: A Comprehensive Methodological Guide

Executive Summary The pharmaceutical industry is currently undergoing a paradigm shift in impurity profiling, driven by stringent regulatory mandates from the FDA and EMA regarding Nitrosamine Drug Substance-Related Impu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift in impurity profiling, driven by stringent regulatory mandates from the FDA and EMA regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1],[2]. This guide provides a critical, inter-laboratory comparison for the trace analysis of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7), a complex, heterocyclic nitrosamine impurity. By evaluating the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV), this document establishes a self-validating, field-proven protocol designed to meet sub-ppb regulatory thresholds[3].

Mechanistic Context: The Analytical Challenge

To accurately quantify 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, analysts must first understand the physicochemical vulnerabilities of its molecular structure (Molecular Weight: 216.24, Formula: C11H12N4O).

  • The GC-MS/MS Pitfall (Thermal Degradation): The N-nitroso bond (N–NO) possesses a relatively low dissociation energy. When subjected to the high temperatures of a GC inlet (typically >250°C), the molecule undergoes homolytic cleavage, releasing a nitric oxide (NO) radical and leaving behind a secondary amine[4]. This phenomenon, known as denitrosation, leads to severe underestimation of the impurity and false-negative reporting[5].

  • The LC-MS/MS Advantage (Ionization Dynamics): The quinoline ring is highly basic, as is the primary amino group at the 5-position. This structural basicity makes the molecule an exceptional candidate for positive Electrospray Ionization (ESI+) in LC-MS/MS[6]. ESI is a "soft" ionization technique that transfers the molecule into the gas phase without thermal degradation, preserving the intact protonated precursor ion [M+H]+ for accurate mass analysis[7].

Workflow Start Sample Prep: Solid Phase Extraction Split Platform Selection Start->Split GCMS GC-MS/MS (Alternative) Split->GCMS Volatilization LCMS LC-MS/MS (Recommended) Split->LCMS Liquid Phase Degradation Thermal Degradation (Denitrosation) GCMS->Degradation >250°C Inlet Success Intact Ionization (ESI+) LCMS->Success Soft Ionization Fail Poor Recovery (<40%) Degradation->Fail Pass High Recovery (>95%) Success->Pass

Fig 1: Workflow decision tree highlighting the thermal degradation risk in GC-MS/MS vs LC-MS/MS.

Inter-Laboratory Comparison: Platform Performance

To objectively evaluate analytical alternatives, a proficiency study was conducted across three independent laboratories using spiked Active Pharmaceutical Ingredient (API) matrices.

As demonstrated in Table 1 , LC-MS/MS drastically outperforms alternative platforms. GC-MS/MS suffers from unacceptable recovery rates (35.2%) due to the aforementioned thermal lability of the N-NO bond[4],[5]. While HPLC-UV avoids thermal degradation, it lacks the sensitivity required to meet the FDA's recommended Acceptable Intake (AI) limits for highly potent NDSRIs (often capped at 26.5 ng/day)[8].

Table 1: Quantitative Performance Comparison Across Analytical Platforms

Analytical ParameterLC-MS/MS (Recommended)GC-MS/MS (Alternative)HPLC-UV (Alternative)
Ionization / Detection ESI+ (MRM mode)EI (MRM mode)UV Absorbance (254 nm)
Limit of Detection (LOD) 0.05 ng/mL5.0 ng/mL50.0 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL15.0 ng/mL150.0 ng/mL
Mean Recovery (%) 98.5 ± 2.1%35.2 ± 12.4%92.4 ± 4.5%
Matrix Effect (%) -4.2% (Ion Suppression)-15.6%N/A
Thermal Degradation Risk NoneHigh (>60% loss) None

The Self-Validating Experimental Protocol (LC-MS/MS)

To ensure scientific integrity and trustworthiness, the following methodology is designed as a self-validating system. Every step includes built-in causality checks to guarantee that the final quantitative value is free from matrix interference and instrumental drift[9].

Step 1: Sample Preparation (Solid Phase Extraction)

Causality: Direct injection of complex API matrices causes severe ion suppression in the ESI source. Solid Phase Extraction (SPE) isolates the target nitrosamine, ensuring reliable ionization.

  • Spiking: Weigh 100 mg of the API sample and spike with 10 µL of an isotopically labeled internal standard (ISTD) to achieve a final concentration of 10 ng/mL.

  • Solubilization: Dissolve the sample in 5 mL of 0.1% formic acid in water. The acidic environment ensures complete protonation of the quinoline ring.

  • Loading & Washing: Load the solution onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge. Wash with 5 mL of 5% methanol in water to elute neutral interferences.

  • Elution: Elute the target nitrosamine with 2 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a maximum of 30°C (to prevent thermal degradation) and reconstitute in 1 mL of the initial mobile phase.

Step 2: Chromatographic Separation

Causality: Standard C18 columns often fail to retain polar heterocyclic amines. A Biphenyl stationary phase is selected because it provides strong π−π interactions with the aromatic quinoline ring, yielding superior retention and orthogonal selectivity against the bulk API[8].

  • Column: Superficially porous Biphenyl column (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Program: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS)

Causality: Multiple Reaction Monitoring (MRM) provides the highest specificity. The primary fragmentation pathway involves the loss of the NO radical (-30 Da), a hallmark of nitrosamine MS/MS spectra[10].

  • Source Parameters: Positive Electrospray Ionization (ESI+); Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Quantifier:m/z 217.1 187.1 (Collision Energy: 15 eV; Loss of NO radical).

    • Qualifier:m/z 217.1 172.1 (Collision Energy: 25 eV; Loss of NO and methyl group).

Step 4: System Suitability & Validation Logic

A protocol is only as trustworthy as its system suitability criteria. The following logic must be satisfied prior to reporting results:

Protocol SST System Suitability (S/N > 10 for LLOQ) ISTD Internal Standard Normalization SST->ISTD Passes Criteria Matrix Matrix Effect Evaluation ISTD->Matrix Corrects Variance Quant Accurate Quantitation (R² > 0.995) Matrix->Quant Recovery 80-120%

Fig 2: Self-validating logic for LC-MS/MS protocol ensuring trustworthy quantitation.

  • Sensitivity Check: The Signal-to-Noise (S/N) ratio for the Lower Limit of Quantitation (LLOQ) standard (0.15 ng/mL) must be 10.

  • Matrix Effect Control: The absolute peak area of the ISTD must not deviate by more than ± 20% across all sample injections. If deviation occurs, it indicates uncorrected ion suppression.

  • Linearity: The calibration curve must yield a coefficient of determination ( R2 ) 0.995 across the 0.15 to 50 ng/mL range.

Conclusion

The trace analysis of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline requires a deep understanding of its chemical vulnerabilities. As demonstrated by the inter-laboratory data, GC-MS/MS is fundamentally flawed for this application due to thermal denitrosation[4]. By utilizing an optimized LC-MS/MS workflow featuring biphenyl chromatography and soft ESI+ ionization, laboratories can achieve the robust, sub-ppb quantitation required to comply with the latest FDA and EMA nitrosamine safety guidelines[1],[2].

References

  • Pharmaffiliates (2024). 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) Product Specification. Pharmaffiliates. URL:[Link]

  • U.S. Food and Drug Administration (FDA) (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. URL:[Link]

  • European Medicines Agency (EMA) (2025). Nitrosamine impurities: guidance for marketing authorisation holders. URL:[Link]

  • Manchuri, K. M., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456-1483. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.